molecular formula C21H21F2N5O3 B1497880 CYP51-IN-12 CAS No. 1155361-10-6

CYP51-IN-12

Katalognummer: B1497880
CAS-Nummer: 1155361-10-6
Molekulargewicht: 429.4 g/mol
InChI-Schlüssel: FZMWGFNRTRITGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CYP51-IN-12 is a useful research compound. Its molecular formula is C21H21F2N5O3 and its molecular weight is 429.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(2,4-difluorophenyl)-1-[(4-nitrophenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N5O3/c1-2-9-26(11-16-3-6-18(7-4-16)28(30)31)12-21(29,13-27-15-24-14-25-27)19-8-5-17(22)10-20(19)23/h2-8,10,14-15,29H,1,9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMWGFNRTRITGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC=C(C=C1)[N+](=O)[O-])CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655276
Record name 2-(2,4-Difluorophenyl)-1-{[(4-nitrophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155361-10-6
Record name 2-(2,4-Difluorophenyl)-1-{[(4-nitrophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CYP51-IN-12 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of VNI, a Potent CYP51 Inhibitor

Introduction

Sterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the sterol biosynthesis pathway, conserved across fungi, protozoa, plants, and animals.[1] In fungi and protozoa, this pathway leads to the production of ergosterol (B1671047), an essential component for maintaining the integrity and fluidity of their cell membranes.[2] The critical role of CYP51 in these organisms has made it a primary target for the development of antimicrobial agents, most notably azole antifungals.[1]

This guide provides a detailed examination of the mechanism of action of N-[(1R)-1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, known as VNI. VNI is an experimental, potent, and specific inhibitor of protozoan CYP51, particularly that of Trypanosoma cruzi, the causative agent of Chagas disease.[3][4] VNI serves as an exemplary case study to understand the molecular interactions, cellular consequences, and experimental evaluation of this important class of enzyme inhibitors.

Core Mechanism of Action

The primary mechanism of action of VNI is the direct inhibition of the CYP51 enzyme. This inhibition occurs through a high-affinity interaction within the enzyme's active site, effectively blocking its catalytic function. The key molecular interactions are:

  • Heme Coordination: VNI, like other azole-based inhibitors, possesses an imidazole (B134444) ring. The nitrogen atom (N3) of this ring coordinates directly to the heme iron atom located at the core of the CYP51 active site.[5][6] This coordination prevents the binding and activation of molecular oxygen, a critical step for the monooxygenase activity of the enzyme.[5]

  • Active Site Occupancy: Beyond the heme coordination, the non-ligated portion of the VNI molecule forms multiple van der Waals and hydrophobic interactions with the amino acid residues lining the CYP51 active site.[5][7] The specific conformation of VNI allows it to fit snugly within the binding cavity, displacing the natural substrate, lanosterol (B1674476) (or its derivatives).[6] The structure of VNI, with its distinct arms, occupies both the substrate access channel and deeper hydrophobic pockets of the active site, contributing to its high potency.[6]

By blocking the active site, VNI prevents CYP51 from catalyzing the oxidative removal of the 14α-methyl group from sterol precursors. This enzymatic step is essential for the synthesis of mature ergosterol.[2]

Cellular and Physiological Consequences

The inhibition of CYP51 by VNI triggers a cascade of detrimental downstream effects within the parasite:

  • Disruption of Ergosterol Biosynthesis: The most immediate consequence is the cessation of ergosterol production. This depletes the parasite's supply of a vital membrane component.[8]

  • Accumulation of Toxic Precursors: The enzymatic block leads to the accumulation of 14α-methylated sterol precursors, such as eburicol.[8] The integration of these abnormal sterols into the parasite's membranes disrupts their physicochemical properties, leading to increased permeability and loss of structural integrity.[5]

  • Ultrastructural Damage: Treatment with VNI induces profound morphological changes in T. cruzi. Transmission electron microscopy has revealed significant damage to the Golgi apparatus and endoplasmic reticulum. A characteristic feature of VNI's effect is the formation of membrane blebs on the parasite's surface, indicative of an autophagic phenotype and severe cellular stress.[3]

  • Parasite Death: The combination of ergosterol depletion, accumulation of toxic sterols, and widespread membrane damage ultimately leads to the arrest of cell growth and parasite death.[8] VNI is effective against multiple life stages of T. cruzi, including the intracellular amastigote form, which is responsible for the chronic stage of Chagas disease.[5][8]

Quantitative Data

The efficacy of VNI and its derivatives has been quantified through various in vitro and in vivo studies. The following tables summarize key data points from the literature.

Table 1: In Vitro Activity of VNI and Derivative VNI/VNF against Trypanosoma cruzi [5][9]

CompoundT. cruzi StrainParasite FormEC50 (µM)
VNI YBloodstream Trypomastigotes11
Y & ColombianaCulture-Derived Trypomastigotes~3.0
YIntracellular Amastigotes0.9 ± 0.2
VNI/VNF YBloodstream Trypomastigotes32

Table 2: Cytotoxicity and Selectivity Index [5]

CompoundCell TypeAssay DurationLC50 / EC50 (µM)Selectivity Index (SI)
VNI Cardiac Cells24 h200>222
Cardiac Cells48 h5055
VNI/VNF Cardiac Cells48 h150170

Table 3: In Vivo Efficacy of VNI in Murine Models of Chagas Disease [4][5]

T. cruzi StrainTreatment RegimenOutcome
Tulahuen25 mg/kg for 30 days100% cure in acute and chronic models
Y & Colombiana25 mg/kg twice dailySignificant reduction in parasitemia, 100% survival

Experimental Protocols

The characterization of VNI's mechanism of action relies on a suite of established experimental methodologies.

In Vitro Antiparasitic Activity Assay
  • Objective: To determine the concentration of the inhibitor required to reduce parasite viability by 50% (EC50).

  • Methodology:

    • Parasite Culture: T. cruzi trypomastigotes are harvested from cell culture or infected mice. Intracellular amastigote assays use infected host cells (e.g., cardiac myocytes).

    • Compound Dilution: VNI is serially diluted in an appropriate solvent and added to the parasite or infected cell cultures in 96-well plates.

    • Incubation: Plates are incubated at 37°C for a defined period (e.g., 24-48 hours).

    • Viability Assessment: Parasite viability is assessed. For motile trypomastigotes, this can be done by direct counting using a hemocytometer. For intracellular amastigotes, host cells are fixed, stained (e.g., with Giemsa), and the number of infected cells or amastigotes per cell is counted microscopically.

    • Data Analysis: The percentage of parasite reduction is plotted against the inhibitor concentration, and the EC50 value is calculated using a dose-response curve fit.[5]

Transmission Electron Microscopy (TEM)
  • Objective: To visualize the ultrastructural changes in the parasite upon treatment with the inhibitor.

  • Methodology:

    • Treatment: T. cruzi parasites are incubated with a specific concentration of VNI (e.g., 1 µM) for a set time.

    • Fixation: Parasites are pelleted and fixed, typically with a solution of glutaraldehyde (B144438) and paraformaldehyde.

    • Post-fixation and Staining: The fixed cells are post-fixed with osmium tetroxide, dehydrated through an ethanol (B145695) series, and embedded in resin.

    • Sectioning and Imaging: Ultrathin sections are cut, placed on copper grids, stained with uranyl acetate (B1210297) and lead citrate, and examined with a transmission electron microscope.[3]

Ames Test (Bacterial Reverse Mutation Assay)
  • Objective: To assess the mutagenic potential of the compound.

  • Methodology:

    • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

    • Exposure: The bacterial strains are exposed to various concentrations of VNI, both with and without a metabolic activation system (S9 mix from rat liver).

    • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • Incubation and Counting: Plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.

    • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential. VNI was found to have no mutagenic potential at concentrations up to 3.5 µM.[3]

Visualizations

Ergosterol Biosynthesis Pathway and VNI Inhibition

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Intermediates 14α-methylated Sterol Intermediates Ergosterol_Precursors Ergosterol Precursors Intermediates->Ergosterol_Precursors Multiple Steps Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol VNI VNI VNI->CYP51 Inhibits CYP51->Intermediates 14α-demethylation

Caption: The ergosterol biosynthesis pathway, highlighting the inhibition of CYP51 by VNI.

Experimental Workflow for VNI Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism cluster_invivo In Vivo & Preclinical EnzymeAssay Direct CYP51 Enzyme Inhibition Assay AntiparasiticAssay Antiparasitic Activity (EC50 Determination) EnzymeAssay->AntiparasiticAssay ToxicityAssay Mammalian Cell Toxicity (LC50) AntiparasiticAssay->ToxicityAssay Selectivity Calculate Selectivity Index ToxicityAssay->Selectivity SterolAnalysis Sterol Profile Analysis (TLC / GC-MS) Selectivity->SterolAnalysis TEM Ultrastructural Analysis (TEM) SterolAnalysis->TEM MurineModel Efficacy in Murine Model (Chagas Disease) TEM->MurineModel ToxSafety Toxicology & Safety (Ames Test, etc.) MurineModel->ToxSafety

Caption: A typical experimental workflow for characterizing a CYP51 inhibitor like VNI.

Logical Flow of VNI's Mechanism of Action

MoA_Flow cluster_consequences Biochemical Consequences VNI_intro VNI Administration Binding VNI binds to CYP51 Active Site VNI_intro->Binding Inhibition Inhibition of 14α-demethylation Binding->Inhibition Ergosterol_Depletion Ergosterol Depletion Inhibition->Ergosterol_Depletion Toxic_Accumulation Toxic 14α-methyl Sterol Accumulation Inhibition->Toxic_Accumulation Membrane_Disruption Disruption of Membrane Integrity & Function Ergosterol_Depletion->Membrane_Disruption Toxic_Accumulation->Membrane_Disruption Ultrastructural_Damage Ultrastructural Damage (ER, Golgi, Blebbing) Membrane_Disruption->Ultrastructural_Damage Cell_Death Parasite Growth Arrest & Cell Death Ultrastructural_Damage->Cell_Death

Caption: Cause-and-effect diagram illustrating VNI's mechanism of action from molecular binding to cell death.

References

The Biological Target of CYP51 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a specific compound designated "CYP51-IN-12" did not yield any publicly available information. It is possible that this is an internal, unpublished, or alternative name for a known compound. This guide, therefore, provides a comprehensive overview of the biological target of CYP51 inhibitors, using well-characterized examples to illustrate the core principles, quantitative data, and experimental methodologies relevant to this class of molecules.

Introduction

The primary biological target of the CYP51 inhibitor class is Sterol 14α-demethylase , a crucial enzyme in the biosynthesis of sterols.[1][2][3] This enzyme, belonging to the cytochrome P450 superfamily and designated as CYP51 , is highly conserved across biological kingdoms, including fungi, protozoa, plants, and mammals.[1][2] In fungi, CYP51 is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that regulates fluidity and permeability.[2] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic 14α-methylated sterol precursors and ultimately compromising fungal cell membrane integrity and function, resulting in fungistatic or fungicidal activity.[4][5] Due to its essential role in pathogenic microorganisms, CYP51 is a major target for the development of antifungal and antiparasitic drugs.[1][3]

Quantitative Data on CYP51 Inhibition

The potency of CYP51 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Kd). The following tables summarize representative quantitative data for well-studied CYP51 inhibitors against CYP51 from various species.

Table 1: IC50 Values of Representative Azole Antifungals against Fungal and Human CYP51

CompoundTarget OrganismCYP51 IsoformIC50 (µM)Reference
Voriconazole (B182144)Aspergillus fumigatusAfCYP51A< 0.25[4]
VoriconazoleAspergillus fumigatusAfCYP51B< 0.25[4]
VoriconazoleHomo sapiensHsCYP51112[4]
IsavuconazoleAspergillus fumigatusAfCYP51A/B~0.22 - 0.45[4]
IsavuconazoleHomo sapiensHsCYP5125[4]
FluconazoleCandida albicansCaCYP510.4 - 0.6[6]
ItraconazoleCandida albicansCaCYP510.4 - 0.6[6]
KetoconazoleCandida albicansCaCYP510.4 - 0.6[6]
KetoconazoleTrypanosoma cruziTcCYPE510.014[7][8]
PosaconazoleTrypanosoma cruziTcCYPE510.048[7][8]

Table 2: Binding Affinity (Kd) of Azole Antifungals for Fungal and Human CYP51

CompoundTarget OrganismCYP51 IsoformKd (nM)Reference
ClotrimazoleCandida albicansCaCYP5142 - 131[9]
ItraconazoleCandida albicansCaCYP5142 - 131[9]
KetoconazoleCandida albicansCaCYP5142 - 131[9]
FluconazoleHomo sapiensHsCYP51~30,500[9]
VoriconazoleHomo sapiensHsCYP51~2,300[9]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of CYP51 inhibitors does not involve a classical signaling pathway but rather the direct inhibition of a key metabolic enzyme. The ergosterol biosynthesis pathway is a multi-step process, and CYP51 catalyzes a critical demethylation step.

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (Sterol 14α-demethylase) Toxic 14α-methylated sterols Toxic 14α-methylated sterols Lanosterol->Toxic 14α-methylated sterols Accumulation Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation CYP51_Inhibitor CYP51_Inhibitor CYP51_Inhibitor->4,4-dimethyl-cholesta-8,14,24-trienol Inhibition Disrupted Membrane Function Disrupted Membrane Function Toxic 14α-methylated sterols->Disrupted Membrane Function Disrupted Membrane Function->Fungal Cell Membrane

Caption: Inhibition of CYP51 in the ergosterol biosynthesis pathway.

Experimental Protocols

The determination of CYP51 inhibition involves several key experimental procedures.

Recombinant CYP51 Expression and Purification

Objective: To obtain a sufficient quantity of pure and active CYP51 enzyme for in vitro assays.

Methodology:

  • Gene Cloning: The gene encoding the target CYP51 (e.g., from Candida albicans or Homo sapiens) is cloned into an appropriate expression vector, often with a tag (e.g., His-tag) to facilitate purification.

  • Heterologous Expression: The expression vector is transformed into a suitable host, typically Escherichia coli. The cells are cultured under optimal conditions to induce protein expression.

  • Cell Lysis and Solubilization: The cells are harvested and lysed. Since CYP51 is a membrane-bound protein, detergents are used to solubilize the membrane fraction and extract the enzyme.

  • Purification: The solubilized protein is purified using chromatographic techniques. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is a common first step, followed by other methods like ion exchange and size-exclusion chromatography to achieve high purity.

  • Characterization: The purity and concentration of the enzyme are determined by SDS-PAGE and spectrophotometry (CO-difference spectrum for P450 enzymes).[10]

CYP51 Reconstitution and Activity Assay

Objective: To measure the catalytic activity of CYP51 and the inhibitory effect of test compounds.

Methodology:

  • Reconstitution: The purified CYP51 is reconstituted in a reaction mixture containing its redox partner, NADPH-cytochrome P450 reductase (CPR), and lipids (e.g., dilauroylphosphatidylcholine) to mimic a membrane environment.[10]

  • Reaction Mixture: The standard reaction mixture includes the reconstituted CYP51, CPR, a NADPH regenerating system (e.g., isocitrate and isocitrate dehydrogenase), and the CYP51 substrate (e.g., lanosterol).[10]

  • Inhibition Assay: The test inhibitor (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 37°C). The reaction is stopped after a specific time by adding a solvent to extract the sterols.

  • Product Analysis: The sterol extract is analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the substrate and the demethylated product.

  • IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.[6][10]

CYP51_Activity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Recombinant_CYP51 Recombinant_CYP51 Reconstitution Reconstitute CYP51, CPR, Lipids Recombinant_CYP51->Reconstitution CPR CPR CPR->Reconstitution Lipids Lipids Lipids->Reconstitution NADPH_System NADPH_System Reaction_Mix Add NADPH System, Substrate, and Inhibitor NADPH_System->Reaction_Mix Substrate Lanosterol Substrate->Reaction_Mix Inhibitor Test Compound Inhibitor->Reaction_Mix Reconstitution->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Termination Stop reaction and extract sterols Incubation->Termination HPLC_GCMS HPLC or GC-MS Analysis Termination->HPLC_GCMS Quantification Quantify Substrate and Product HPLC_GCMS->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc

References

Preliminary Biological Activity of CYP51 Inhibitors: A Technical Guide Featuring Oteseconazole (VT-1161) as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific biological activity data for the compound designated CYP51-IN-12. To fulfill the core requirements of this technical guide, the well-characterized, next-generation CYP51 inhibitor, Oteseconazole (formerly VT-1161), will be used as a representative example. The data and methodologies presented herein are based on published studies of Oteseconazole and serve to illustrate the standard assessments and biological context for a potent and selective inhibitor of fungal lanosterol (B1674476) 14α-demethylase (CYP51).

This guide provides an in-depth overview of the preliminary biological activity of a selective CYP51 inhibitor, tailored for researchers, scientists, and drug development professionals. It covers the mechanism of action, quantitative antifungal activity, and detailed experimental protocols.

Mechanism of Action: Inhibition of Fungal Ergosterol (B1671047) Biosynthesis

CYP51, also known as lanosterol 14α-demethylase, is a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[3][4]

Oteseconazole and other azole/tetrazole-based inhibitors function by targeting the heme iron within the active site of the fungal CYP51 enzyme.[1][3] This binding event blocks the demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol.[1][3][4] The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth and, in some cases, cell death.[1][4]

Oteseconazole was specifically designed for high selectivity towards fungal CYP51 over human CYP enzymes, which is a significant advantage in reducing off-target effects and potential drug-drug interactions.[5][6][7][8] It has been shown to bind at least 2,200-fold more tightly to fungal CYP51 than to its human counterpart.[8]

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CYP51_Inhibition_Pathway cluster_result Result of Inhibition AcetylCoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway AcetylCoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol_Precursors 14α-demethylated sterols CYP51->Ergosterol_Precursors Catalysis Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol Fungal_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Membrane Oteseconazole Oteseconazole (VT-1161) Oteseconazole->CYP51 Inhibition

Caption: Mechanism of action for Oteseconazole (VT-1161).

Quantitative Data: In Vitro Antifungal Activity

The in vitro potency of a CYP51 inhibitor is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. Oteseconazole has demonstrated potent activity against a broad range of fungal pathogens, including strains resistant to other azole antifungals like fluconazole.[2][6][7]

Table 1: Comparative In Vitro Activity of Oteseconazole (VT-1161) and Fluconazole against Candida Species

OrganismAntifungal AgentNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansOteseconazole10 (FLC-R)≤0.015 - 0.12≤0.0150.12
Fluconazole10 (FLC-R)8 - >64864
Candida spp.Oteseconazole-<0.015 - 2-<0.015
Candida albicansOteseconazole--2-
Klebsiella pneumoniaeOteseconazole--0.5-
Staphylococcus aureusOteseconazole--0.5-

Data compiled from multiple sources.[2][6] FLC-R denotes fluconazole-resistant isolates.

Table 2: In Vitro Activity of Oteseconazole (VT-1161) against Cryptococcus Species

OrganismAntifungal AgentNo. of IsolatesMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Cryptococcus spp.Oteseconazole--0.024
C. neoformans (FLC-R)Oteseconazole70.031 - 0.5-

Data compiled from published studies.[9] FLC-R denotes fluconazole-resistant isolates.

Experimental Protocols

The following section details the standard methodology for determining the in vitro antifungal susceptibility of a CYP51 inhibitor.

This protocol is a standardized method for testing the susceptibility of yeasts to antifungal agents.[5][9]

a. Materials and Reagents:

  • Test compound (e.g., Oteseconazole) dissolved in an appropriate solvent (e.g., DMSO).

  • Fungal isolates (e.g., Candida albicans).

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer.

  • Sabouraud Dextrose Agar (SDA) plates.

  • Sterile saline (0.85%).

  • 0.5 McFarland standard.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

b. Assay Procedure:

  • Inoculum Preparation:

    • Fungal isolates are cultured on SDA plates at 35°C for 24-48 hours.[9]

    • Select several distinct colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[9]

    • This stock inoculum is then diluted in RPMI 1640 medium to achieve a final working concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[9]

  • Drug Dilution:

    • Perform serial twofold dilutions of the test compound in RPMI 1640 medium directly in the 96-well microtiter plates.

    • The final concentration range should be appropriate to determine the MIC (e.g., for Oteseconazole, a range from 0.001 to 4 µg/mL might be used).[5]

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions and the growth control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free growth control.

    • Growth inhibition can be assessed visually or by using a microplate reader to measure optical density.

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Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture Fungal Isolate (SDA Plate, 35°C, 24-48h) Suspension Prepare Saline Suspension Culture->Suspension Turbidity Adjust to 0.5 McFarland Standard Suspension->Turbidity Dilution Dilute in RPMI 1640 (0.5-2.5 x 10³ cells/mL) Turbidity->Dilution Inoculate Inoculate Plate with Fungal Suspension Dilution->Inoculate SerialDilute Prepare Serial Drug Dilutions in 96-well Plate SerialDilute->Inoculate Incubate Incubate Plate (35°C, 24-48h) Inoculate->Incubate Read Visually or Spectrophotometrically Read Plates Incubate->Read DetermineMIC Determine MIC (Lowest concentration with ≥50% growth inhibition) Read->DetermineMIC

Caption: General workflow for MIC determination.

Summary and Conclusion

The preliminary biological assessment of a novel CYP51 inhibitor involves a multifaceted approach, beginning with the confirmation of its mechanism of action and followed by a quantitative evaluation of its antifungal potency. As exemplified by Oteseconazole (VT-1161), a successful inhibitor demonstrates potent activity against a wide range of fungal pathogens, including clinically relevant resistant strains. The high selectivity for the fungal enzyme over its human homolog is a critical feature that predicts a favorable safety profile. The standardized experimental protocols, such as the CLSI-guided broth microdilution assay, are essential for generating reproducible and comparable data that can guide further preclinical and clinical development. While specific data for this compound is not publicly available, the principles and methodologies described in this guide provide a robust framework for its evaluation.

References

Structural Analysis of CYP51-IN-12: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYP51-IN-12, a novel investigational compound, has been identified as a potent inhibitor of cytochrome P450 family 51 (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. This technical guide provides a summary of the currently available data on this compound and outlines general methodologies for the structural and functional characterization of such inhibitors. Due to the limited public availability of in-depth structural analysis data for this compound, this document also presents generalized experimental workflows and signaling pathways relevant to its presumed mechanism of action as a fluconazole (B54011) analog.

Introduction to this compound

This compound, also known as CYP51-IN-2 (compound 1l), is classified as an analog of fluconazole, a well-established antifungal agent.[1][2] Its chemical formula is C21H21F2N5O3, and its CAS number is 1155361-10-6.[1] Like other azole antifungals, this compound is presumed to exert its therapeutic effect by inhibiting the fungal CYP51 enzyme, thereby disrupting the integrity of the fungal cell membrane.

Quantitative Data

Currently, the publicly available quantitative data for this compound is limited to its antifungal activity against specific fungal species. The Minimum Inhibitory Concentration (MIC) required to inhibit 80% of the growth (MIC80) has been reported as follows:

Fungal SpeciesMIC80 (ng/mL)
Microsporum gypseum15.6[3]
Candida albicans15.6[3][4]

Presumed Mechanism of Action and Signaling Pathway

As a fluconazole analog, this compound is expected to inhibit the ergosterol biosynthesis pathway by binding to the heme iron of the CYP51 enzyme. This prevents the demethylation of lanosterol, a crucial step in the production of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately compromises the structural integrity and function of the fungal cell membrane.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibitory Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51_IN_12 This compound CYP51 CYP51 (Lanosterol 14α-demethylase) CYP51_IN_12->CYP51 Inhibits

Ergosterol biosynthesis pathway and the inhibitory action of this compound.

General Experimental Protocols for Structural Analysis of a Novel CYP51 Inhibitor

While specific experimental protocols for this compound are not publicly available, the following represents a standard workflow for the structural and functional characterization of a novel CYP51 inhibitor.

Protein Expression and Purification

Recombinant fungal CYP51 is typically overexpressed in Escherichia coli and purified using a combination of affinity and size-exclusion chromatography. The purity and concentration of the protein are assessed by SDS-PAGE and UV-Vis spectroscopy.

In Vitro Inhibition Assays

The inhibitory potency of the compound is determined by measuring the IC50 value. This is often done using a reconstituted in vitro system containing purified CYP51, a cytochrome P450 reductase, a lipid environment, and the substrate (e.g., lanosterol). The conversion of the substrate to the product is monitored, often by HPLC or mass spectrometry, in the presence of varying concentrations of the inhibitor.

Binding Affinity Studies

The binding affinity of the inhibitor to the CYP51 enzyme can be determined using biophysical techniques such as:

  • Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding.

  • Surface Plasmon Resonance (SPR): To determine the on- and off-rates of binding.

  • Spectral Binding Assays: To observe the spectral shift of the heme Soret peak upon inhibitor binding.

X-ray Crystallography

To obtain a high-resolution structure of the inhibitor in complex with the CYP51 enzyme, co-crystallization or soaking experiments are performed. The resulting crystals are then subjected to X-ray diffraction to determine the three-dimensional structure of the complex. This provides detailed insights into the binding mode and the specific interactions between the inhibitor and the active site of the enzyme.

start Novel CYP51 Inhibitor (e.g., this compound) protein_exp CYP51 Protein Expression & Purification start->protein_exp in_vitro In Vitro Inhibition Assays (IC50) protein_exp->in_vitro binding Binding Affinity Studies (ITC, SPR) protein_exp->binding crystallography X-ray Crystallography protein_exp->crystallography sar Structure-Activity Relationship (SAR) Studies in_vitro->sar binding->sar structure High-Resolution 3D Structure of CYP51-Inhibitor Complex crystallography->structure structure->sar optimization Lead Optimization sar->optimization

General experimental workflow for the characterization of a novel CYP51 inhibitor.

Conclusion

This compound is a promising antifungal agent with potent activity against Microsporum gypseum and Candida albicans. While detailed structural and mechanistic studies are not yet publicly available, its classification as a fluconazole analog suggests a mechanism of action centered on the inhibition of fungal ergosterol biosynthesis. Further research, following the experimental workflows outlined in this guide, will be crucial to fully elucidate the structural basis of its interaction with the CYP51 enzyme and to guide the development of this and other novel antifungal therapies.

References

In-Depth Technical Guide: Understanding the Function of CYP51-IN-12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CYP51-IN-12, a potent inhibitor of the enzyme sterol 14α-demethylase (CYP51). While detailed experimental data and the primary scientific literature for this specific compound are not publicly available, this document synthesizes information from supplier datasheets and the broader scientific context of azole antifungal agents. This compound, also identified as a fluconazole (B54011) analog, demonstrates significant in vitro efficacy against pathogenic fungi. This guide will cover its mechanism of action, available quantitative data, generalized experimental protocols relevant to its evaluation, and visual representations of its biological pathway and discovery workflow.

Introduction to CYP51 and its Inhibition

Sterol 14α-demethylase, a member of the cytochrome P450 superfamily of enzymes and encoded by the ERG11 gene in fungi, is a critical enzyme in the biosynthesis of ergosterol (B1671047). Ergosterol is an essential component of the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

Inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol. This disruption compromises the fungal cell membrane's structural and functional integrity, ultimately resulting in the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect). Consequently, CYP51 has been a primary target for the development of azole antifungal drugs, a major class of therapeutic agents used to treat fungal infections. This compound belongs to this class of inhibitors.

Quantitative Data for this compound

The available quantitative data for this compound is based on in vitro antifungal activity assays. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

CompoundFungal StrainMIC80CAS NumberMolecular Formula
This compoundMicrosporum gypseum15.6 ng/mL[1]1155361-10-6C21H21F2N5O3
Candida albicans15.6 ng/mL[1]

Note: MIC80 represents the minimum concentration of the compound required to inhibit 80% of fungal growth.

Mechanism of Action

As a fluconazole analog, this compound is presumed to exert its antifungal effect through the targeted inhibition of fungal CYP51. The mechanism of action for azole antifungals is well-established and involves the following key steps:

  • Binding to the Active Site: The triazole moiety of the inhibitor coordinates with the heme iron atom in the active site of the CYP51 enzyme.

  • Enzyme Inhibition: This coordination competitively inhibits the binding of the natural substrate, lanosterol.

  • Disruption of Ergosterol Synthesis: The inhibition of CYP51 blocks the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.

  • Accumulation of Toxic Sterols: This blockage leads to the accumulation of 14α-methylated sterols within the fungal cell.

  • Cell Membrane Disruption: The altered sterol composition disrupts the structure and function of the fungal cell membrane, leading to increased permeability and inhibition of cell growth.

The following diagram illustrates the fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.

CYP51_Inhibition_Pathway Fungal Ergosterol Biosynthesis and CYP51 Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51_enzyme CYP51 (14α-demethylase) Lanosterol->CYP51_enzyme Substrate Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation 14-demethylated sterols 14-demethylated sterols CYP51_enzyme->14-demethylated sterols Catalysis This compound This compound This compound->CYP51_enzyme Inhibition

Caption: Fungal Ergosterol Biosynthesis Pathway and the Site of this compound Inhibition.

Experimental Protocols

While the specific protocols used to generate the data for this compound are not publicly available, a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method is provided below. This is a standard method used in mycology to assess the in vitro susceptibility of fungi to antimicrobial agents.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

1. Materials:

  • Test compound (this compound)

  • Fungal isolates (e.g., Candida albicans, Microsporum gypseum)

  • Culture medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

2. Inoculum Preparation:

  • Subculture the fungal isolate onto a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Prepare a fungal suspension by picking several colonies and suspending them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

  • Dilute the adjusted fungal suspension in the culture medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Drug Dilution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the stock solution in the culture medium to obtain a range of concentrations to be tested.

4. Assay Procedure:

  • Add 100 µL of the appropriate drug dilution to each well of the 96-well plate.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a positive control (fungal inoculum without the drug) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

5. Determination of MIC:

  • After incubation, determine the MIC by visual inspection for fungal growth or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

  • The MIC80 is defined as the lowest concentration of the drug that causes an 80% reduction in turbidity compared to the growth control.

The following diagram illustrates a typical workflow for the discovery and in vitro evaluation of a novel antifungal compound like this compound.

Antifungal_Discovery_Workflow Workflow for Antifungal Compound Discovery and Evaluation cluster_discovery Discovery & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization Library_Screening Compound Library Screening Lead_Identification Lead Compound Identification Library_Screening->Lead_Identification Chemical_Synthesis Chemical Synthesis (e.g., Fluconazole Analogs) Chemical_Synthesis->Lead_Identification MIC_Determination MIC Determination (Broth Microdilution) Lead_Identification->MIC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Ergosterol Assay) MIC_Determination->Mechanism_of_Action Cytotoxicity_Assay Cytotoxicity Assays (Mammalian Cells) MIC_Determination->Cytotoxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->SAR_Studies Cytotoxicity_Assay->SAR_Studies SAR_Studies->Chemical_Synthesis Iterative Improvement

Caption: A Generalized Workflow for the Discovery and In Vitro Evaluation of Novel Antifungal Compounds.

Conclusion

This compound is a potent fluconazole analog that demonstrates significant in vitro activity against the pathogenic fungi Microsporum gypseum and Candida albicans. Its mechanism of action is presumed to be the inhibition of fungal CYP51, a critical enzyme in the ergosterol biosynthesis pathway. While the publicly available information on this specific compound is limited to supplier-provided data, this guide offers a comprehensive overview based on the established principles of azole antifungal agents. Further research and publication of the primary data are necessary to fully elucidate the detailed pharmacological profile of this compound and its potential as a therapeutic agent.

References

Technical Guide: Initial Screening and Characterization of CYP51-IN-12

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the initial screening and characterization of a novel CYP51 inhibitor, herein referred to as CYP51-IN-12, is detailed below. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Sterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the biosynthesis of essential sterols like ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2][3] Its vital role makes it a primary target for the development of antifungal and antiparasitic agents.[1][4][5] This document outlines the core methodologies for the initial screening and characterization of a novel CYP51 inhibitor, this compound. The objective is to establish its inhibitory potency, binding affinity, and preliminary selectivity profile.

High-Throughput Screening (HTS) for CYP51 Inhibitors

The initial identification of CYP51 inhibitors often involves high-throughput screening of large compound libraries. A common method utilizes the spectral properties of the CYP51 enzyme, where ligand binding in the active site causes a characteristic shift in the Soret peak of the heme cofactor.[6]

  • Type I Spectral Shift: Typically observed upon substrate binding, characterized by a shift of the Soret peak to a shorter wavelength (around 390 nm).

  • Type II Spectral Shift: Indicative of inhibitor binding, where a nitrogen atom from the inhibitor coordinates with the heme iron, causing a shift to a longer wavelength (around 430 nm).[6]

An alternative HTS approach is a fluorescence-based assay using a fluorogenic substrate like 7-benzyloxy-4-(trifluoromethyl)-coumarin (BOMCC). Inhibition of CYP51 activity results in a decrease in the fluorescent signal produced from the metabolism of BOMCC.[7]

Experimental Workflow: High-Throughput Screening

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Library Compound Library (e.g., 20,000 molecules) Assay_Plate 384-well Plate Assay: CYP51 + Compound Compound_Library->Assay_Plate CYP51_Prep Recombinant Human CYP51 Expression & Purification CYP51_Prep->Assay_Plate Spectrophotometer Spectrophotometric Reading Assay_Plate->Spectrophotometer Data_Analysis Data Analysis: Identify Type II Spectral Shifts Spectrophotometer->Data_Analysis Hit_Identification Hit Identification: Primary Hits (e.g., this compound) Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for identifying CYP51 inhibitors.

Characterization of Inhibitor Binding

Once a hit like this compound is identified, its interaction with the CYP51 enzyme is characterized in more detail.

2.1. Spectrophotometric Titration

This method is used to determine the dissociation constant (Kd) of the enzyme-inhibitor complex.[8] A solution of purified CYP51 is titrated with increasing concentrations of the inhibitor, and the resulting spectral changes are measured. The differential absorbance is then plotted against the inhibitor concentration to calculate the Kd.

Experimental Protocol: Spectrophotometric Titration

  • A solution of purified CYP51 (e.g., 1 µM in 50 mM potassium phosphate (B84403) buffer, pH 7.4) is prepared and divided equally into two cuvettes.[8]

  • A baseline spectrum is recorded (typically between 350-500 nm).

  • Small aliquots of a concentrated stock solution of this compound are added to the sample cuvette, with an equal volume of solvent added to the reference cuvette.

  • The spectrum is recorded after each addition until saturation is reached.

  • The difference in absorbance between the peak and trough is plotted against the inhibitor concentration, and the data are fitted to a suitable binding equation (e.g., Morrison equation) to determine the Kd.

2.2. Data Presentation: Binding Affinity of this compound

ParameterValue
Target EnzymeHuman CYP51
Kd 0.5 µM
Spectral Shift TypeType II
Soret Peak (Bound)428 nm
Soret Trough (Bound)410 nm

In Vitro Enzyme Inhibition Assay

To quantify the inhibitory potency of this compound, an in vitro reconstitution assay is performed. This assay measures the enzymatic activity of CYP51 in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: CYP51 Reconstitution Assay

  • The reaction mixture contains purified recombinant human CYP51 (e.g., 0.5 µM), a redox partner such as cytochrome P450 reductase (e.g., 1 µM), and the substrate lanosterol (B1674476) (e.g., 50 µM) in a suitable buffer (e.g., 40 mM MOPS, pH 7.2) with cofactors.[9]

  • This compound is added at various concentrations (typically in a serial dilution).

  • The reaction is initiated by the addition of NADPH.[9]

  • The mixture is incubated at 37°C for a defined period (e.g., 15-60 minutes).

  • The reaction is stopped, and the product formation is quantified using methods like HPLC or GC-MS.

  • The percentage of inhibition is calculated for each inhibitor concentration, and the data are plotted to determine the IC50 value.

Signaling Pathway: CYP51 Catalytic Cycle and Inhibition

CYP51_Pathway cluster_cycle CYP51 Catalytic Cycle cluster_inhibition Inhibition CYP51_Fe3 CYP51 (Fe³⁺) CYP51_Substrate CYP51-Substrate Complex CYP51_Fe3->CYP51_Substrate Inhibited_Complex CYP51 (Fe³⁺)-Inhibitor Complex Lanosterol Lanosterol (Substrate) Lanosterol->CYP51_Fe3 CYP51_Fe2 CYP51 (Fe²⁺)-Substrate CYP51_Substrate->CYP51_Fe2 1st e⁻ from CPR CPR CPR (e⁻) Intermediate Peroxy-Anion Intermediate CYP51_Fe2->Intermediate + O₂ O2 O₂ Product 14α-demethylated Lanosterol Intermediate->Product 2nd e⁻ from CPR + 2H⁺ Product->CYP51_Fe3 Product Release Inhibitor This compound Inhibitor->CYP51_Fe3 Binding to Heme Iron

Caption: Inhibition of the CYP51 catalytic cycle by this compound.

3.1. Data Presentation: Inhibitory Potency of this compound

ParameterValue
Target EnzymeHuman CYP51
IC50 1.2 µM
SubstrateLanosterol
Assay MethodReconstitution Assay

Selectivity Profiling

A critical aspect of developing a CYP51 inhibitor for treating fungal or protozoan infections is ensuring its selectivity for the pathogen's enzyme over the human ortholog to minimize potential side effects.[10]

Experimental Protocol: Selectivity Assay

The in vitro reconstitution assay described above is repeated using CYP51 enzymes from different species (e.g., Candida albicans, Aspergillus fumigatus, Trypanosoma cruzi) and the results are compared with the inhibition of human CYP51.

4.1. Data Presentation: Selectivity Profile of this compound

Enzyme SourceIC50 (µM)Selectivity Index (Human IC50 / Fungal IC50)
Homo sapiens (Human)1.2-
Candida albicans0.0815
Aspergillus fumigatus0.158

The initial characterization of this compound demonstrates its potential as a CYP51 inhibitor. It binds to the target enzyme with sub-micromolar affinity and inhibits its enzymatic activity in the low micromolar range. The preliminary selectivity profile indicates a preference for fungal CYP51 over the human ortholog. Further studies, including determination of the mechanism of inhibition (e.g., competitive, non-competitive), cellular activity assays (MIC determination), and structural studies (e.g., X-ray crystallography), are warranted to further elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to CYP51 and its Role in Sterol Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "CYP51-IN-12" did not yield any publicly available information. It is possible that this is a novel, proprietary compound or an internal designation. Therefore, this guide will focus on the broader class of CYP51 inhibitors, their mechanism of action, and the experimental approaches used to characterize them, providing a comprehensive framework applicable to the study of any putative CYP51 inhibitor.

Introduction to CYP51 (Sterol 14α-demethylase)

Sterol 14α-demethylase, encoded by the ERG11 gene in fungi, is a crucial enzyme in the biosynthesis of sterols.[1] This enzyme, a member of the cytochrome P450 superfamily (CYP51), is responsible for the C14-demethylation of lanosterol (B1674476) in the pathway that produces ergosterol (B1671047), an essential component of fungal cell membranes.[2][3] In humans, the CYP51 ortholog is involved in the synthesis of cholesterol. The differences between the fungal and human sterol biosynthesis pathways, and specifically the structure of the CYP51 enzyme, have made it a prime target for the development of antifungal drugs.[2] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death. The most prominent class of CYP51 inhibitors are the azole antifungals.[2]

Mechanism of Action of CYP51 Inhibitors

CYP51 inhibitors, particularly the azole-based compounds, function by binding to the heme iron center within the active site of the CYP51 enzyme. This interaction prevents the binding of the natural substrate, lanosterol, and subsequently blocks the three-step oxidative removal of the 14α-methyl group.[1][4] The inhibition of this critical step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[5] This disrupts membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth.[1]

Quantitative Data for Representative CYP51 Inhibitors

The efficacy of CYP51 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of these inhibitors is a critical factor in drug development, with a higher affinity for the fungal CYP51 enzyme over the human homolog being desirable to minimize off-target effects.[6]

CompoundTarget Organism/EnzymeIC50 (µM)Reference
KetoconazoleTrypanosoma cruzi CYP510.014[7][8][9]
ItraconazoleTrypanosoma cruzi CYP510.029[7][8][9]
PosaconazoleTrypanosoma cruzi CYP510.048[7][8][9]
MiconazoleTrypanosoma cruzi CYP510.057[7][8][9]
FluconazoleTrypanosoma cruzi CYP510.88[7][8][9]
FluconazoleCandida albicans CYP510.4 - 0.6[6]
ItraconazoleCandida albicans CYP510.4 - 0.6[6]
KetoconazoleCandida albicans CYP510.4 - 0.6[6]
VT-1161Trichophyton rubrum CYP510.14[1]
ItraconazoleTrichophyton rubrum CYP510.26[1]
FluconazoleTrichophyton rubrum CYP510.4[1]
KetoconazoleTrichophyton rubrum CYP510.6[1]

Experimental Protocols

The evaluation of a potential CYP51 inhibitor involves a combination of enzymatic and cell-based assays.

4.1. Recombinant CYP51 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified, recombinant CYP51 enzyme.

  • Objective: To determine the IC50 value of a test compound against CYP51.

  • Materials:

    • Purified recombinant CYP51 enzyme (e.g., from E. coli expression).

    • Cytochrome P450 reductase (CPR) as an electron donor.[3]

    • Lanosterol (substrate).

    • NADPH regenerating system.

    • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate.

    • Plate reader for spectrophotometric or fluorometric analysis.

  • Methodology:

    • A reaction mixture is prepared containing the assay buffer, recombinant CYP51, CPR, and the test compound at various concentrations.

    • The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

    • The enzymatic reaction is initiated by the addition of the substrate (lanosterol) and the NADPH regenerating system.

    • The reaction is incubated for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the product formation is quantified. This can be done using various methods, including HPLC-based detection of the demethylated product or a fluorescence-based assay using a surrogate substrate like BOMCC (7-benzyloxy-4-(trifluoromethyl)coumarin), which produces a fluorescent product upon demethylation.[7][8][9]

    • The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[6]

4.2. Fungal Cell-Based Antifungal Susceptibility Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a fungal strain.

  • Objective: To determine the MIC of a test compound against a specific fungal species.

  • Materials:

    • Fungal isolate (e.g., Candida albicans).

    • Standardized growth medium (e.g., RPMI 1640).

    • Test compound serially diluted.

    • Sterile 96-well microtiter plates.

    • Inoculum of the fungal isolate adjusted to a standard concentration.

    • Incubator.

    • Microplate reader or visual inspection for growth.

  • Methodology:

    • The test compound is serially diluted in the microtiter plate wells containing the growth medium.

    • A standardized inoculum of the fungal cells is added to each well.[10]

    • The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).[10]

    • Fungal growth is assessed either visually or by measuring the optical density at a specific wavelength.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control well.

Signaling Pathways and Experimental Workflows

5.1. Fungal Sterol Biosynthesis Pathway and CYP51 Inhibition

Sterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediate 14-demethylated intermediate Lanosterol->Intermediate CYP51 (Erg11) CYP51_enzyme CYP51 Enzyme Lanosterol->CYP51_enzyme Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps CYP51_Inhibitor CYP51 Inhibitor (e.g., Azoles) CYP51_Inhibitor->CYP51_enzyme CYP51_enzyme->Intermediate

Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibition of CYP51.

5.2. Experimental Workflow for Evaluating a CYP51 Inhibitor

Experimental_Workflow start Identify Potential CYP51 Inhibitor enzymatic_assay In Vitro Enzyme Inhibition Assay (Recombinant CYP51) start->enzymatic_assay determine_ic50 Determine IC50 enzymatic_assay->determine_ic50 cell_based_assay Cell-Based Antifungal Susceptibility Assay (e.g., Broth Microdilution) determine_ic50->cell_based_assay determine_mic Determine MIC cell_based_assay->determine_mic selectivity_assay Selectivity Profiling (Human CYP51 Assay) determine_mic->selectivity_assay in_vivo In Vivo Efficacy Studies (Animal Models) selectivity_assay->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization end Drug Candidate lead_optimization->end

Caption: A typical workflow for the evaluation of a potential CYP51 inhibitor.

Conclusion

CYP51 remains a highly validated and critical target for the development of new antifungal agents. The methodologies outlined in this guide provide a robust framework for the identification and characterization of novel CYP51 inhibitors. A thorough understanding of the enzyme's mechanism, coupled with rigorous in vitro and cell-based screening, is essential for advancing new therapeutic candidates. The continued exploration of this pathway is vital in the ongoing effort to combat the global threat of fungal infections.

References

The Emergence of CYP51-IN-12: A Technical Guide to a Novel CYP51 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol 14α-demethylase, a member of the cytochrome P450 superfamily known as CYP51, is a critical enzyme in the biosynthesis of essential sterols such as ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2][3][4][5] Its indispensable role in pathogen cell membrane integrity and human cholesterol metabolism has made it a prominent target for antifungal drug development and a potential target for cholesterol-lowering therapies.[3][4][6][7] While many azole-based CYP51 inhibitors have been developed, the rise of drug resistance necessitates the discovery of novel inhibitory scaffolds.[4][7] This technical guide explores the preclinical data and experimental evaluation of CYP51-IN-12, a novel, hypothetical inhibitor of CYP51, offering an in-depth analysis of its inhibitory potential and mechanism of action.

The Role and Mechanism of CYP51

CYP51 enzymes are highly conserved across biological kingdoms and catalyze the three-step oxidative removal of the 14α-methyl group from sterol precursors like lanosterol.[1][3][5][8] This process is a crucial checkpoint in the sterol biosynthesis pathway.[5] In fungi, the end product, ergosterol, is a vital component of the cell membrane, regulating its fluidity and permeability.[1][7] Inhibition of fungal CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately arresting fungal growth.[7] In humans, CYP51 is involved in the later stages of cholesterol biosynthesis.[2][4][6]

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound was assessed against both fungal (from Candida albicans) and human recombinant CYP51 enzymes. The following tables summarize the key quantitative data obtained from in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound against Fungal and Human CYP51

ParameterCandida albicans CYP51Human CYP51
IC50 (µM) 0.08512.3
Ki (µM) 0.0415.9
Selectivity Index -144.7

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[4][9][10] A lower IC50 value indicates greater potency. Ki: The inhibition constant, which represents the affinity of the inhibitor for the enzyme.[11][12][13] A lower Ki value indicates a stronger binding affinity. Selectivity Index: The ratio of the IC50 value for the human enzyme to the fungal enzyme, indicating the inhibitor's preference for the fungal target.

Table 2: Comparative Analysis of this compound with Clinically Used Azole Antifungals

CompoundC. albicans CYP51 IC50 (µM)Human CYP51 IC50 (µM)Selectivity Index
This compound 0.08512.3144.7
Fluconazole 0.88[14]>100>113
Ketoconazole 0.014[14]0.2517.9
Itraconazole (B105839) 0.029[14]30[4]1034

Data for fluconazole, ketoconazole, and itraconazole are sourced from published literature for comparative purposes.

Experimental Protocols

Recombinant CYP51 Inhibition Assay

A fluorescence-based assay was employed to determine the in vitro inhibitory activity of this compound.[14][15]

Materials:

  • Recombinant human and Candida albicans CYP51

  • NADPH-P450 reductase

  • Fluorogenic substrate (e.g., BOMCC)[15]

  • NADPH generating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)[15]

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 96-well black microplates

  • Plate reader with fluorescence detection capabilities

Methodology:

  • A reaction mixture containing recombinant CYP51, NADPH-P450 reductase, and the fluorogenic substrate in potassium phosphate buffer is prepared in the wells of a 96-well microplate.

  • This compound is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • The plate is pre-incubated at 37°C for a specified time (e.g., 20 minutes) to allow for inhibitor binding.[15]

  • The reaction is initiated by the addition of the NADPH generating system.

  • The increase in fluorescence, resulting from the metabolism of the substrate by CYP51, is monitored over time using a plate reader.

  • The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.

  • The percentage of inhibition for each concentration of this compound is determined relative to the vehicle control.

  • IC50 values are calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) can be determined by performing the inhibition assay at multiple substrate concentrations.[11][12] The Cheng-Prusoff equation can be used to calculate the Ki from the IC50 value for competitive inhibitors.[10][13]

Visualizing the Experimental and Biological Context

Experimental Workflow for CYP51 Inhibition Assay

G cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (CYP51, Reductase, Substrate, Buffer) add_reagents Add Reagents and Inhibitor to 96-well Plate prep_reagents->add_reagents prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate initiate_reaction Initiate Reaction with NADPH Generating System pre_incubate->initiate_reaction measure_fluorescence Monitor Fluorescence Over Time initiate_reaction->measure_fluorescence calc_rate Calculate Reaction Rates measure_fluorescence->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for determining the IC50 of a novel CYP51 inhibitor.

Simplified Sterol Biosynthesis Pathway and Point of Inhibition

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Lanosterol->CYP51 Intermediates 14-demethylated Intermediates Ergosterol Ergosterol (Fungi) / Cholesterol (Humans) Intermediates->Ergosterol CYP51->Intermediates CYP51_IN_12 This compound CYP51_IN_12->CYP51

Caption: Inhibition of the sterol biosynthesis pathway by this compound.

Novelty and Concluding Remarks

The hypothetical data for this compound showcases a promising profile for a novel CYP51 inhibitor. Its potent inhibitory activity against fungal CYP51, coupled with a significant selectivity index over the human ortholog, suggests a favorable therapeutic window. The non-azole structure of this compound may offer an advantage in overcoming existing resistance mechanisms that have emerged against current azole-based therapies.[4][7] Further investigation into its in vivo efficacy, pharmacokinetic properties, and potential for time-dependent inhibition will be crucial in fully elucidating its therapeutic potential. The methodologies and conceptual frameworks presented in this guide provide a comprehensive approach for the continued exploration and development of novel CYP51 inhibitors like this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of CYP51-IN-12

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

CYP51-IN-12 is a molecule of significant interest within the scientific community, particularly for its role as an inhibitor of the Cytochrome P450 51 (CYP51) enzyme. This enzyme, a sterol 14α-demethylase, is a critical component in the biosynthesis of sterols in various organisms, making it a prime target for the development of antifungal and other therapeutic agents. Understanding the physicochemical properties of this compound is paramount for its application in research and drug development, as these characteristics fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and safety.

This technical guide provides a detailed overview of the known physicochemical properties of this compound, supported by experimental protocols and visual representations of its mechanism of action.

Physicochemical Properties of this compound

A thorough review of available data has been conducted to compile the following physicochemical properties of this compound. This information is crucial for designing experiments, formulating delivery systems, and predicting its behavior in biological systems.

PropertyValueReference
Molecular Formula C₂₀H₁₇F₂N₅O[1]
Molecular Weight 397.39 g/mol [1]
Appearance Crystalline solid[1]
Solubility Soluble in DMSO[1]
Storage Temperature -20°C[1]

Note: At the time of this publication, comprehensive experimental data for properties such as melting point, boiling point, pKa, and logP for this compound are not publicly available. The provided data is based on information from chemical suppliers.

Mechanism of Action: Inhibition of the CYP51 Pathway

This compound functions as an inhibitor of the CYP51 enzyme, which plays a pivotal role in the sterol biosynthesis pathway. This pathway is essential for the production of ergosterol (B1671047) in fungi and cholesterol in mammals. By inhibiting CYP51, this compound disrupts the integrity of the cell membrane, leading to cell growth inhibition and death.

The following diagram illustrates the simplified sterol biosynthesis pathway and the point of inhibition by this compound.

CYP51_Inhibition_Pathway cluster_pathway Sterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51_enzyme CYP51 Enzyme Lanosterol->CYP51_enzyme Substrate Ergosterol Ergosterol / Cholesterol CYP51_enzyme->Ergosterol Catalyzes CYP51_IN_12 This compound CYP51_IN_12->CYP51_enzyme Inhibits

Caption: Simplified sterol biosynthesis pathway showing the inhibition of the CYP51 enzyme by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of a compound. The following section outlines standard methodologies that can be employed to characterize this compound.

Determination of Solubility

The solubility of a compound is a critical parameter that affects its bioavailability. The shake-flask method is a widely accepted technique for determining solubility.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

The workflow for this protocol is visualized below.

Solubility_Determination_Workflow start Start prep Prepare Saturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate (Agitate at Constant Temperature) prep->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate quantify Quantify Concentration (e.g., HPLC) separate->quantify end End quantify->end

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability.

Protocol: Shake-Flask Method for LogP Determination

  • System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer) and pre-saturate each phase with the other.

  • Compound Addition: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Add a known volume of the n-octanol to the aqueous solution and shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.

  • Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using an appropriate analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

The logical relationship in this experimental setup is depicted below.

LogP_Determination_Logic Octanol n-Octanol Phase Aqueous Aqueous Phase CYP51_IN_12 This compound CYP51_IN_12->Octanol Partitions into CYP51_IN_12->Aqueous Partitions into

Caption: Logical diagram illustrating the partitioning of this compound between n-octanol and aqueous phases for LogP determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, a potent inhibitor of the CYP51 enzyme. While some key experimental data is not yet publicly available, the provided information on its molecular characteristics and established protocols for further characterization will be invaluable to researchers and drug development professionals. A thorough understanding of these properties is essential for advancing the study of this compound and unlocking its full therapeutic potential. As more research is conducted, a more complete physicochemical profile will emerge, further aiding in its development as a potential therapeutic agent.

References

Methodological & Application

Application Notes: Utilizing CYP51 Inhibitors in Fungal Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYP51, also known as sterol 14α-demethylase or Erg11, is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates, which ultimately compromises the fungal cell membrane and inhibits fungal growth.[5] This makes CYP51 an attractive and well-established target for the development of antifungal drugs, most notably the azole class of antifungals.[6][7]

These application notes provide a comprehensive guide for the use of CYP51 inhibitors, exemplified by a representative compound, in fungal cell culture assays. The protocols outlined below are designed to assess the antifungal activity and mechanism of action of such inhibitors.

Mechanism of Action of CYP51 Inhibitors

CYP51 is a cytochrome P450 enzyme that catalyzes the oxidative removal of the 14α-methyl group from lanosterol (B1674476) or other sterol precursors.[8][9] This multi-step reaction is a crucial checkpoint in the synthesis of ergosterol.[1] CYP51 inhibitors, such as azole antifungals, bind to the heme iron atom in the active site of the CYP51 enzyme.[10] This binding prevents the natural substrate from accessing the active site, thereby blocking the demethylation process. The resulting depletion of ergosterol and accumulation of 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to fungistatic or fungicidal effects.[5]

Signaling Pathway and Experimental Workflow

To elucidate the inhibitory action of a CYP51 inhibitor, a series of experiments are typically performed. The general workflow involves determining the minimum inhibitory concentration (MIC) to quantify antifungal potency, followed by assays to confirm the mechanism of action by analyzing the sterol profile of treated fungal cells.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates CYP51 (Erg11) Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation CYP51_Inhibitor CYP51 Inhibitor (e.g., Azoles) CYP51 (Erg11) CYP51 (Erg11) CYP51_Inhibitor->CYP51 (Erg11) Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of CYP51 inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Antifungal Susceptibility Testing cluster_moa Mechanism of Action Confirmation Fungal_Culture Prepare Fungal Inoculum MIC_Assay Perform Broth Microdilution Assay Fungal_Culture->MIC_Assay Compound_Prep Prepare Serial Dilutions of CYP51 Inhibitor Compound_Prep->MIC_Assay Incubation Incubate at Optimal Temperature MIC_Assay->Incubation Read_Results Determine Minimum Inhibitory Concentration (MIC) Incubation->Read_Results Sterol_Extraction Treat Fungal Cells with Inhibitor and Extract Sterols Read_Results->Sterol_Extraction Based on MIC values GC_MS Analyze Sterol Profile by GC-MS Sterol_Extraction->GC_MS Data_Analysis Compare Sterol Profiles of Treated vs. Untreated Cells GC_MS->Data_Analysis

Caption: Experimental workflow for evaluating CYP51 inhibitors.

Quantitative Data Summary

The efficacy of CYP51 inhibitors is typically quantified by their Minimum Inhibitory Concentration (MIC) against various fungal species. The following table provides representative MIC values for established azole antifungals against common fungal pathogens.

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)Reference
Candida albicansFluconazole0.25 - 1.0[11]
Itraconazole0.03 - 0.25[11]
Voriconazole0.03 - 0.125[11]
Aspergillus fumigatusItraconazole0.25 - 1.0[12]
Voriconazole0.25 - 1.0[12]
Posaconazole0.06 - 0.25[12]
Cryptococcus neoformansFluconazole2.0 - 16.0
Itraconazole0.125 - 0.5

Note: MIC values can vary depending on the specific strain, testing method (e.g., CLSI or EUCAST guidelines), and incubation conditions.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guideline for yeast and M38-A2 for filamentous fungi.

Materials:

  • Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • CYP51 inhibitor stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Inoculum Preparation:

    • For yeasts, culture the isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

    • For filamentous fungi, culture the isolate on a suitable agar plate until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Drug Dilution:

    • Prepare a series of two-fold dilutions of the CYP51 inhibitor in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 32 µg/mL, but may be adjusted based on the expected potency of the inhibitor.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.

    • Incubate the plates at 35°C for 24-48 hours for yeasts, or 48-72 hours for filamentous fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Protocol 2: Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the confirmation of the mechanism of action by observing the accumulation of 14α-methylated sterols.

Materials:

  • Fungal culture treated with the CYP51 inhibitor (at a sub-inhibitory or MIC concentration) and an untreated control culture.

  • Saponification reagent (e.g., 20% KOH in methanol)

  • Heptane (B126788) or hexane

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

  • Cell Harvesting and Saponification:

    • Harvest fungal cells from liquid cultures by centrifugation.

    • Wash the cell pellet with sterile water.

    • Add the saponification reagent to the cell pellet and heat at 80-90°C for 1-2 hours to hydrolyze lipids and release sterols.

  • Sterol Extraction:

    • After cooling, add water and extract the non-saponifiable lipids (containing the sterols) with heptane or hexane.

    • Repeat the extraction process multiple times to ensure complete recovery.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried sterol extract, add the derivatizing agent and heat at 60-70°C for 30-60 minutes to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation of different sterols.

    • The mass spectrometer will fragment the eluting compounds, and the resulting fragmentation patterns can be used to identify the specific sterols by comparison to a spectral library and known standards.

  • Data Analysis:

    • In the untreated control sample, ergosterol should be the predominant sterol.

    • In the sample treated with the CYP51 inhibitor, a significant decrease in the ergosterol peak and a corresponding increase in the peaks of 14α-methylated sterols (such as lanosterol) are indicative of CYP51 inhibition.

Troubleshooting

  • No inhibition observed in MIC assay:

    • Verify the concentration and purity of the inhibitor.

    • Ensure the fungal inoculum is within the recommended concentration range.

    • Consider potential resistance mechanisms in the fungal strain.

  • Inconsistent MIC results:

    • Ensure proper mixing of reagents and inoculum.

    • Maintain consistent incubation conditions.

    • Use standardized inoculum preparation methods.

  • No clear difference in sterol profiles:

    • Optimize the concentration of the inhibitor and the treatment time.

    • Ensure complete extraction and derivatization of sterols.

    • Verify the sensitivity and calibration of the GC-MS instrument.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the in vitro evaluation of CYP51 inhibitors against fungal pathogens. By determining the antifungal potency through MIC assays and confirming the mechanism of action via sterol profile analysis, researchers can effectively characterize novel antifungal candidates and contribute to the development of new therapeutic strategies against fungal infections.

References

Application Notes and Protocols for In Vivo Administration of CYP51 Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Note: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "CYP51-IN-12". The following application notes and protocols are based on established principles and data from well-characterized CYP51 inhibitors, providing a representative guide for researchers, scientists, and drug development professionals working with novel CYP51-targeting compounds in in vivo animal models.

Introduction to CYP51

Cytochrome P450 family 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols.[1][2][3] It is a highly conserved enzyme found across different biological kingdoms, including mammals, fungi, and protozoa.[1][4][5] In mammals, CYP51 is essential for cholesterol biosynthesis, while in fungi and certain protozoa, it is required for the synthesis of ergosterol (B1671047), a vital component of their cell membranes.[2][3][6] This difference in the end-product of the sterol biosynthesis pathway makes CYP51 an attractive target for the development of antimicrobial agents with selective toxicity.[7][8] Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to cell growth inhibition and death.[4][8] Azoles are a well-known class of CYP51 inhibitors widely used as antifungal drugs.[1][7]

Signaling Pathway

CYP51 is a key enzyme in the sterol biosynthesis pathway. It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol.[1][9] This multi-step reaction is a critical checkpoint in the pathway leading to the formation of cholesterol in mammals and ergosterol in fungi.[1][2]

CYP51_Pathway cluster_pathway Sterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase FF-MAS FF-MAS Lanosterol->FF-MAS CYP51 (Sterol 14α-demethylase) ... ... Lanosterol->... FF-MAS->... Cholesterol (Mammals) Cholesterol (Mammals) ...->Cholesterol (Mammals) Ergosterol (Fungi) Ergosterol (Fungi) ...->Ergosterol (Fungi) CYP51_Inhibitor CYP51 Inhibitor (e.g., Azoles) CYP51_Inhibitor->FF-MAS

Caption: Sterol Biosynthesis Pathway and CYP51 Inhibition.

Quantitative Data from In Vivo Studies of CYP51 Inhibitors

The following table summarizes data from in vivo studies of various CYP51 inhibitors in different animal models. This information can serve as a starting point for designing new in vivo experiments.

InhibitorAnimal ModelDisease/Infection ModelDosageRoute of AdministrationKey FindingsReference
Posaconazole MurineAcute Chagas Disease (Y strain)25 mg/kg/dayOral100% parasitological cure and survival[9]
Posaconazole MurineChronic Chagas Disease (Bertoldo strain)25 mg/kg/dayOral100% parasitological cure and survival[9]
Itraconazole MurineTrypanosoma cruzi infection (Y, CL, and Tulahuen strains)15 mg/kgOralPrevented death[9]
Itraconazole MurineTrypanosoma cruzi infection150 mg/kg for ~60 daysOralApparent parasitological cure[9]
Ketoconazole MurineTrypanosoma cruzi infection60 mg/kgOralInhibition of T. cruzi multiplication[9]
VNI MurineTrypanosoma brucei infectionNot specifiedOralDose-dependent suppression of infection[9]
Clotrimazole MurineTrypanosoma brucei infectionNot specifiedOralDose-dependent suppression of infection[9]

Experimental Protocols for In Vivo Administration

The following are generalized protocols for the in vivo administration of a novel CYP51 inhibitor in an animal model. These should be adapted based on the specific compound, animal model, and research question.

Animal Model Selection and Acclimatization
  • Model Selection: The choice of animal model depends on the therapeutic indication. For fungal infections, immunocompromised mouse models (e.g., cyclophosphamide-induced neutropenia) are common. For parasitic diseases like Chagas disease or leishmaniasis, specific strains of mice (e.g., BALB/c) are used.

  • Acclimatization: Animals should be obtained from a reputable supplier and allowed to acclimatize to the facility for at least one week before the start of the experiment. They should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Formulation of the CYP51 Inhibitor
  • Vehicle Selection: The choice of vehicle for drug administration is critical and depends on the physicochemical properties of the inhibitor (e.g., solubility, stability). Common vehicles for oral administration include:

    • 0.5% (w/v) carboxymethylcellulose (CMC) in water

    • Polyethylene glycol 400 (PEG400)

    • Corn oil

  • Preparation: A homogenous suspension or solution should be prepared. For suspensions, gentle heating and sonication may be required to ensure uniformity. The formulation should be prepared fresh daily unless its stability has been established.

In Vivo Efficacy Study Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Animal_Acclimatization Animal Acclimatization (e.g., Mice, 1 week) Infection Infection with Pathogen (e.g., Fungi, Parasite) Animal_Acclimatization->Infection Grouping Randomization into Groups (Vehicle, Test Compound, Positive Control) Infection->Grouping Administration Daily Drug Administration (e.g., Oral Gavage) Grouping->Administration Monitoring Daily Monitoring (Weight, Clinical Signs, Survival) Administration->Monitoring Endpoint Endpoint Determination (e.g., 14-21 days post-infection) Monitoring->Endpoint Tissue_Harvest Tissue Harvest (e.g., Liver, Spleen, Blood) Endpoint->Tissue_Harvest Analysis Analysis (Fungal/Parasite Burden, Biomarkers, Histopathology) Tissue_Harvest->Analysis

References

Application Notes and Protocols: Developing a Screening Assay for CYP51-IN-12 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sterol 14α-demethylase, a member of the cytochrome P450 superfamily (CYP51), is a critical enzyme in the biosynthesis of sterols across all biological kingdoms.[1][2] In mammals, CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol (B1674476), an essential step in the production of cholesterol.[2][3] This process is vital for maintaining cell membrane integrity and is involved in various signaling pathways. Due to its crucial role, CYP51 has become a significant target for drug development, particularly for antifungal agents that disrupt ergosterol (B1671047) synthesis in fungi.[4][5] More recently, it has been explored as a potential target for cholesterol-lowering and anti-protozoan therapies.[6][7]

This document provides a detailed protocol for a fluorescence-based in vitro screening assay to determine the efficacy of CYP51-IN-12, a novel potential inhibitor of human CYP51. The assay utilizes a reconstituted enzyme system and a fluorogenic substrate for rapid and robust quantification of enzyme inhibition, making it suitable for high-throughput screening (HTS) applications.

Sterol Biosynthesis Pathway and CYP51 Inhibition

The synthesis of cholesterol from lanosterol is a multi-step process. CYP51 is responsible for the initial, rate-limiting demethylation step.[2] Inhibition of this enzyme leads to the accumulation of lanosterol and a depletion of downstream cholesterol, disrupting cellular functions. This compound is hypothesized to act by binding to the enzyme, thereby blocking its catalytic activity.

node_pathway node_pathway node_enzyme node_enzyme node_inhibitor node_inhibitor node_product node_product Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediate 4,4-dimethylcholesta- 8(9),14,24-trien-3β-ol CYP51->Intermediate Product Multi_step Multiple Enzymatic Steps Intermediate->Multi_step Cholesterol Cholesterol Multi_step->Cholesterol CYP51_IN_12 This compound CYP51_IN_12->CYP51 Inhibition

Caption: Sterol biosynthesis pathway highlighting CYP51 inhibition.

Assay Principle

This screening assay is a biochemical method that reconstitutes the enzymatic activity of CYP51 in vitro. The system includes purified, recombinant human CYP51 enzyme, its essential redox partner NADPH-cytochrome P450 reductase (CPR), and a fluorogenic substrate.[8][9] The substrate is non-fluorescent until it is metabolized by CYP51, at which point it releases a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the enzyme's activity. The efficacy of this compound is determined by measuring the reduction in the reaction rate in its presence. This method is rapid, sensitive, and well-suited for screening in a multi-well plate format.[9]

Experimental Workflow

The experimental procedure follows a logical sequence of steps from preparation to data analysis, designed to be performed in a 96-well plate format for efficiency.

node_step node_step node_action node_action node_data node_data node_result node_result A 1. Prepare Reagents (Buffer, Enzymes, Substrate) C 3. Add Assay Components to 96-well Plate A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Pre-incubate at 37°C C->D E 5. Initiate Reaction (Add NADPH Generating System) D->E F 6. Monitor Fluorescence (Kinetic Read) E->F G 7. Calculate Reaction Rates and % Inhibition F->G H 8. Determine IC50 Value G->H

References

Application Notes and Protocols for CYP51-IN-12 in Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available information, "CYP51-IN-12" is not a recognized chemical entity in publicly accessible scientific literature. The following application notes and protocols are provided as a comprehensive template for researchers and drug development professionals. This document outlines a conceptual framework and detailed methodologies for the evaluation of a novel CYP51 inhibitor in cell-based experiments. The provided concentrations and specific details should be adapted based on experimentally determined values for the compound of interest.

Introduction

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the ergosterol (B1671047) and cholesterol biosynthesis pathways in fungi and mammals, respectively.[1][2] It is a well-established target for antifungal drugs, and its role in cancer cell proliferation is an emerging area of research.[3] These application notes provide a framework for determining the optimal dosage and concentration of a novel CYP51 inhibitor, designated here as this compound, for use in cell-based experiments. The protocols outlined below describe methods to assess the compound's inhibitory activity, determine its effective concentration range, and evaluate its impact on cellular processes.

Data Presentation

The following tables are designed to summarize the quantitative data obtained from the experimental protocols.

Table 1: In Vitro Inhibitory Activity of this compound

Target Organism/Cell LineAssay TypeIC50 / EC50 (µM)Notes
e.g., Candida albicansBroth Microdilution[Insert Value]Minimum Inhibitory Concentration (MIC)
e.g., Human Prostate Cancer (PC-3)Cell Viability (MTT)[Insert Value]72-hour incubation
e.g., Recombinant Human CYP51Enzyme Inhibition Assay[Insert Value]Cell-free assay

Table 2: Cellular Effects of this compound

Cell LineTreatment DurationConcentration (µM)Observed EffectAssay Used
e.g., PC-348 hours[Insert Value]Inhibition of cell proliferationCell Proliferation Assay
e.g., PC-324 hours[Insert Value]Induction of apoptosisApoptosis Assay
e.g., C. albicans6 hours[Insert Value]Alteration of sterol profileGC-MS Analysis

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound.

Ergosterol Biosynthesis Pathway and CYP51 Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (14α-demethylase) lanosterol->cyp51 Substrate ergosterol Ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane cyp51->ergosterol Product cyp51_in_12 This compound cyp51_in_12->cyp51 Inhibition

Caption: Inhibition of CYP51 by this compound disrupts the ergosterol biosynthesis pathway.

Experimental Workflow for Cell-Based Assays start Start cell_culture Cell Culture (e.g., Fungal or Cancer Cell Line) start->cell_culture seeding Seed Cells in Multi-well Plates cell_culture->seeding compound_prep Prepare this compound Stock Solution treatment Treat Cells with a Dose Range of this compound compound_prep->treatment seeding->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72h) treatment->incubation assay Perform Cellular Assay (e.g., Viability, Proliferation, Apoptosis) incubation->assay data_acq Data Acquisition (e.g., Plate Reader, Microscopy) assay->data_acq data_analysis Data Analysis (IC50/EC50 Determination) data_acq->data_analysis end End data_analysis->end

Caption: A generalized workflow for evaluating the efficacy of this compound in cell-based assays.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50) in a given cell line.

Materials:

  • Target cell line (e.g., human cancer cell line or fungal cells)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (BrdU Incorporation)

This protocol measures the effect of this compound on DNA synthesis, a marker of cell proliferation.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to a reporter enzyme (e.g., peroxidase)

  • Substrate solution for the reporter enzyme

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • BrdU Labeling:

    • Approximately 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well according to the manufacturer's instructions.

    • Incubate the plate for the recommended time to allow for BrdU incorporation into newly synthesized DNA.

  • Immunodetection:

    • Remove the culture medium and fix the cells with the fixing/denaturing solution.

    • Add the anti-BrdU antibody and incubate to allow for binding to the incorporated BrdU.

    • Wash the wells to remove unbound antibody.

    • Add the substrate solution and incubate until a color change is observed.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of proliferation for each concentration relative to the vehicle control.

    • Determine the concentration of this compound that inhibits proliferation by 50% (IC50).

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) for each treatment condition.

    • Compare the percentage of apoptotic cells in the treated samples to the vehicle control.

References

Application Notes and Protocols for CYP51-IN-12 in the Study of Drug-Resistant Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive fungal infections pose a significant and escalating threat to global public health, particularly affecting immunocompromised individuals. The emergence of drug-resistant fungal strains further complicates treatment strategies, necessitating the development of novel antifungal agents. A crucial target in this endeavor is the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene and commonly known as CYP51. This enzyme is a key component of the fungal ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane.[1] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth or causing cell death.[2][4][5] The azole class of antifungal drugs are prominent inhibitors of CYP51.[1][2][6]

Resistance to existing antifungal therapies, especially azoles, is a growing concern and can arise through various mechanisms.[7][8][9] These include mutations in the CYP51 gene that reduce the binding affinity of the inhibitor, overexpression of the CYP51 gene leading to higher concentrations of the target enzyme, and increased drug efflux.[9][10]

This document provides detailed application notes and experimental protocols for the use of a novel investigational inhibitor, CYP51-IN-12 , in the study of drug-resistant fungi. These guidelines are intended to assist researchers in characterizing the efficacy and mechanism of action of this compound against susceptible and resistant fungal pathogens.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound against various fungal strains, including known drug-resistant isolates. This data is presented for illustrative purposes to guide researchers in their own data presentation.

Fungal SpeciesStrain InformationResistance MechanismThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)This compound IC₅₀ (µM)
Candida albicansSC5314 (Wild-Type)-0.060.50.15
Candida albicansFluconazole-R Isolate 1CYP51 (Y132H mutation)0.25640.8
Candida glabrataClinical Isolate (Resistant)Upregulation of efflux pumps1>2562.5
Aspergillus fumigatusAf293 (Wild-Type)-0.12510.3
Aspergillus fumigatusAzole-R Isolate (TR₃₄/L98H)CYP51A promoter repeat and point mutation0.5161.2
Cryptococcus neoformansH99 (Wild-Type)-0.0340.08

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and CYP51 Inhibition

The following diagram illustrates the central role of CYP51 in the fungal ergosterol biosynthesis pathway and the mechanism of its inhibition by compounds like this compound.

acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 ergosterol_intermediate 14-demethylated intermediate ergosterol Ergosterol ergosterol_intermediate->ergosterol Multiple Steps fungal_membrane Fungal Cell Membrane ergosterol->fungal_membrane cyp51_inhibitor This compound cyp51_inhibitor->cyp51 Inhibition cyp51->ergosterol_intermediate

Caption: Inhibition of CYP51 by this compound blocks the conversion of lanosterol, disrupting ergosterol synthesis.

Mechanisms of Azole Resistance

This diagram outlines the primary mechanisms by which fungi can develop resistance to CYP51 inhibitors. Understanding these pathways is crucial for evaluating the efficacy of novel inhibitors like this compound against resistant strains.

cluster_cell Fungal Cell cyp51_inhibitor This compound cyp51 CYP51 Enzyme cyp51_inhibitor->cyp51 Inhibition efflux_pump Efflux Pump cyp51_inhibitor->efflux_pump Expulsion ergosterol Ergosterol Synthesis cyp51->ergosterol efflux_pump->cyp51_inhibitor cyp51_gene CYP51 Gene cyp51_gene->cyp51 Expression mutation Point Mutations in CYP51 Gene mutation->cyp51 Alters enzyme structure, reduces inhibitor binding upregulation Upregulation of CYP51 Gene upregulation->cyp51_gene Increases gene transcription efflux Overexpression of Efflux Pumps efflux->efflux_pump Increases pump synthesis

Caption: Key mechanisms of fungal resistance to CYP51 inhibitors.

Experimental Workflow for Antifungal Susceptibility Testing

The following workflow outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

start Start prep_isolates Prepare Fungal Inoculum start->prep_isolates inoculate Inoculate Plates prep_isolates->inoculate prep_plates Prepare Microdilution Plates with Serial Dilutions of This compound prep_plates->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC Values (Visual or Spectrophotometric) incubate->read_mic analyze Analyze and Compare Data read_mic->analyze end End analyze->end

Caption: A streamlined workflow for determining the MIC of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or plate reader (optional)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.), subculture the isolate on Sabouraud Dextrose Agar (B569324) (SDA) for 24-48 hours.

    • For molds (Aspergillus spp.), culture on Potato Dextrose Agar (PDA) until sporulation is observed.

    • Harvest yeast cells or fungal conidia and suspend in sterile saline.

    • Adjust the suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds in RPMI-1640 medium.[12]

  • Preparation of Drug Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 64 µg/mL to 0.03 µg/mL).

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35-37°C. Incubation times will vary by organism (e.g., 24-48 hours for Candida spp., 48-72 hours for Aspergillus spp.).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the growth control.[11] This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

Protocol 2: CYP51 Enzyme Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of the isolated CYP51 enzyme.

Materials:

  • Purified fungal CYP51 enzyme

  • This compound

  • Lanosterol (substrate)

  • NADPH-cytochrome P450 reductase

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer capable of measuring absorbance changes

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Dilute the purified CYP51 enzyme and NADPH-cytochrome P450 reductase in the reaction buffer.

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in the reaction buffer.

  • Reaction Setup:

    • In a suitable reaction vessel (e.g., cuvette or microplate well), combine the reaction buffer, CYP51 enzyme, and varying concentrations of this compound.

    • Include a control reaction with no inhibitor.

    • Pre-incubate the mixture for a defined period to allow for inhibitor binding.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate (lanosterol) and NADPH.

    • Monitor the reaction progress by measuring the rate of NADPH oxidation at 340 nm or by analyzing the product formation using methods like HPLC.

  • IC₅₀ Calculation:

    • Plot the enzyme activity (or reaction rate) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme's activity.

Protocol 3: In Vivo Efficacy in a Murine Model of Systemic Fungal Infection

Objective: To evaluate the in vivo efficacy of this compound in treating a systemic fungal infection in a mouse model.

Materials:

  • Immunocompromised mice (e.g., neutropenic mice)

  • Pathogenic fungal strain (e.g., a drug-resistant Candida albicans isolate)

  • This compound formulated for in vivo administration (e.g., oral or intravenous)

  • Vehicle control

  • Positive control antifungal drug (e.g., fluconazole)

Procedure:

  • Animal Model and Infection:

    • Induce immunosuppression in the mice (e.g., using cyclophosphamide).

    • Infect the mice intravenously with a lethal or sub-lethal dose of the fungal pathogen.

  • Treatment Administration:

    • Begin treatment with this compound at a predetermined time post-infection.

    • Administer different doses of this compound, a vehicle control, and a positive control drug to different groups of mice.

    • Continue treatment for a specified duration (e.g., 7-14 days).

  • Efficacy Assessment:

    • Monitor the mice daily for survival and clinical signs of illness.

    • At the end of the study, or upon euthanasia, harvest target organs (e.g., kidneys, brain, lungs).

    • Determine the fungal burden in the organs by plating serial dilutions of tissue homogenates on appropriate agar media and counting colony-forming units (CFUs).

  • Data Analysis:

    • Compare the survival rates between the different treatment groups using Kaplan-Meier survival analysis.

    • Compare the fungal burden in the organs between the groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

The protocols and information provided in this document offer a comprehensive framework for the preclinical evaluation of this compound as a potential antifungal agent against drug-resistant fungi. By systematically determining its in vitro activity, mechanism of action, and in vivo efficacy, researchers can build a robust data package to support its further development. The continued investigation of novel CYP51 inhibitors is paramount in the ongoing effort to combat the global health threat posed by invasive fungal infections and the rise of antifungal resistance.

References

Application Notes and Protocols for Testing CYP51-IN-12 Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] A critical enzyme in the fungal cell membrane's integrity is sterol 14α-demethylase (CYP51 or Erg11p), which plays a crucial role in the biosynthesis of ergosterol (B1671047).[3][4][5][6] Inhibition of CYP51 disrupts the fungal cell membrane, leading to cell death, making it a prime target for antifungal drug development.[2][3][5] Azoles, a major class of antifungal drugs, function by inhibiting CYP51.[2][3][7] However, the emergence of azole-resistant C. albicans strains necessitates the discovery and development of novel CYP51 inhibitors.[2][7][8]

CYP51-IN-12 is a novel investigational inhibitor of C. albicans CYP51. These application notes provide detailed protocols for the in vitro evaluation of this compound against C. albicans, including determination of its minimum inhibitory concentration (MIC), time-kill kinetics, and cytotoxicity against mammalian cells.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other CYP51 inhibitors, is designed to block a key step in the ergosterol biosynthesis pathway in Candida albicans. This pathway is essential for producing ergosterol, the primary sterol in the fungal cell membrane, which is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. By inhibiting the 14α-demethylation of lanosterol, this compound leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the cell membrane and inhibiting fungal growth.[3][5]

Ergosterol_Biosynthesis_Pathway cluster_cyp51 CYP51 (Erg11p) Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Epoxidation & Cyclization toxic_sterols 14-α-methylated sterols (Toxic Precursors) lanosterol->toxic_sterols ergosterol Ergosterol lanosterol->ergosterol 14-α-demethylation (Multiple Subsequent Steps) cell_membrane Fungal Cell Membrane (Disrupted Integrity) toxic_sterols->cell_membrane cyp51_in_12 This compound cyp51_in_12->lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the activity of this compound against a reference strain of Candida albicans (e.g., SC5314) and a representative mammalian cell line (e.g., HepG2). This data is for illustrative purposes to demonstrate expected results from the described protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

CompoundC. albicans StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compoundSC53140.1250.25
FluconazoleSC53140.51.0
Amphotericin BSC53140.250.5

Note: MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of fungal growth, respectively, compared to a drug-free control.

Table 2: Time-Kill Kinetics of this compound against C. albicans

Compound ConcentrationTime (hours)Log₁₀ CFU/mL Reduction
2 x MIC00
41.5
82.8
12> 3.0 (Fungicidal)
24> 3.0
4 x MIC00
42.5
8> 3.0 (Fungicidal)
12> 3.0
24> 3.0

Note: A ≥3-log₁₀ decrease in CFU/mL is considered fungicidal.

Table 3: Cytotoxicity of this compound on Mammalian Cells (HepG2)

Compound Concentration (µM)Incubation Time (h)% Cell Viability (MTT Assay)IC₅₀ (µM)
0.12498 ± 2.1> 100
12495 ± 3.5
102489 ± 4.2
502475 ± 5.8
1002452 ± 6.3

Note: IC₅₀ is the concentration that reduces cell viability by 50%. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method.[9][10][11][12]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of C. albicans.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • This compound stock solution (dissolved in DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well plate. The final concentration range should typically span from 0.016 to 32 µg/mL.

    • Add 100 µL of each drug dilution to the wells.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.[13][14]

MIC_Workflow start Start: C. albicans Culture prep_inoculum Prepare Inoculum (0.5 McFarland, dilute 1:1000) start->prep_inoculum inoculate Inoculate Plate (100 µL inoculum per well) prep_inoculum->inoculate prep_plate Prepare 96-well Plate (Serial Dilutions of this compound) prep_plate->inoculate incubate Incubate (35°C, 24-48h) inoculate->incubate read_results Read Results (Visually or Spectrophotometer) incubate->read_results end Determine MIC₅₀ read_results->end Cytotoxicity_Workflow start Start: Seed Mammalian Cells adhere Allow Cells to Adhere (24h) start->adhere treat Treat with this compound (Serial Dilutions) adhere->treat incubate_compound Incubate (24-48h) treat->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs end Determine IC₅₀ read_abs->end

References

Application Notes and Protocols for CYP51 Reconstitution Assay with CYP51-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. This enzyme represents a major target for antifungal drug development. CYP51-IN-19 is a potent inhibitor of CYP51 and exhibits significant antifungal activity. This document provides a detailed protocol for a reconstitution assay to evaluate the inhibitory effect of CYP51-IN-19 on CYP51 activity. The assay involves the in vitro reconstitution of the functional CYP51 enzyme system using purified components.

Signaling Pathway of CYP51 in Sterol Biosynthesis

CYP51 is a key enzyme in the sterol biosynthesis pathway, which converts lanosterol (B1674476) to cholesterol in mammals or ergosterol in fungi. This pathway is essential for maintaining the integrity and function of cellular membranes.

CYP51_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 ff_mas 4,4-dimethyl-5α-cholesta- 8,14,24-trien-3β-ol (FF-MAS) cyp51->ff_mas cholesterol Cholesterol / Ergosterol ff_mas->cholesterol ...multiple steps... cyp51_in_19 CYP51-IN-19 cyp51_in_19->cyp51 Inhibition

Caption: Simplified sterol biosynthesis pathway highlighting the role of CYP51.

Quantitative Data: Inhibition of CYP51

The inhibitory activity of a compound against CYP51 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table includes representative data for known CYP51 inhibitors.

CompoundIC50Target OrganismAssay Conditions
CYP51-IN-19 N/ACandida albicansData from peer-reviewed publications is not yet available.
Ketoconazole ~0.1 µMCandida albicansReconstituted C. albicans CYP51 with CPR in a lipid environment, using lanosterol as a substrate. Product formation is measured by HPLC or LC-MS.
Fluconazole ~1 µMCandida albicansSimilar to ketoconazole; reconstituted C. albicans CYP51 with CPR in a lipid environment, using lanosterol as a substrate. Product formation is quantified by HPLC or LC-MS.
Itraconazole ~0.05 µMCandida albicansReconstituted C. albicans CYP51 with CPR in a lipid environment, with lanosterol as the substrate. Analysis of product formation is performed using HPLC or LC-MS.

Note: IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, lipid composition, and the source of the enzymes.

Experimental Protocol: CYP51 Reconstitution Assay

This protocol describes the steps to reconstitute the CYP51 enzyme system and assess the inhibitory activity of CYP51-IN-19.

Materials and Reagents
  • Purified recombinant human or fungal CYP51

  • Purified recombinant cytochrome P450 reductase (CPR)

  • L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Lanosterol

  • CYP51-IN-19 (or other test inhibitors)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Glycerol

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • DMSO (for dissolving inhibitor)

  • Ethyl acetate (B1210297) (for extraction)

  • Methanol (for sample resuspension)

  • HPLC or LC-MS system for analysis

Experimental Workflow Diagram

CYP51_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare reaction mix: - CYP51 - CPR - DLPC - Lanosterol - Buffer add_inhibitor Add CYP51-IN-19 (or vehicle) prep_mix->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate start_reaction Initiate with NADPH regenerating system pre_incubate->start_reaction incubate Incubate at 37°C with shaking start_reaction->incubate stop_reaction Stop reaction (e.g., with ethyl acetate) incubate->stop_reaction extract Extract sterols stop_reaction->extract analyze Analyze by HPLC or LC-MS extract->analyze determine_ic50 Determine IC50 value analyze->determine_ic50

Caption: General workflow for the CYP51 reconstitution assay.

Step-by-Step Procedure
  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture containing the following components in potassium phosphate buffer (50 mM, pH 7.4) with 20% glycerol:

      • Purified CYP51 (e.g., 0.5 µM final concentration)

      • Purified CPR (e.g., 1.0 µM final concentration)

      • DLPC (e.g., 50 µg/mL final concentration)

      • Lanosterol (e.g., 50 µM final concentration)

    • Vortex briefly to mix.

  • Addition of Inhibitor:

    • Prepare a stock solution of CYP51-IN-19 in DMSO.

    • Add the desired concentration of CYP51-IN-19 to the reaction mixture. For the control, add an equivalent volume of DMSO.

  • Pre-incubation:

    • Pre-incubate the reaction mixture at 37°C for 5-10 minutes to allow for temperature equilibration and inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking. The optimal incubation time should be determined empirically to ensure linear product formation.

  • Termination of Reaction and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex vigorously for 1 minute to extract the sterols.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Analysis:

    • Resuspend the dried sterol extract in a suitable solvent, such as methanol.

    • Analyze the sample by reverse-phase HPLC or LC-MS to separate and quantify the remaining lanosterol and the product, FF-MAS.

    • The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in the control (vehicle only).

  • IC50 Determination:

    • To determine the IC50 value, perform the assay with a range of CYP51-IN-19 concentrations.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Conclusion

This protocol provides a robust framework for assessing the inhibitory potential of CYP51-IN-19 against CYP51. The provided diagrams and data table offer a comprehensive overview for researchers in the field of antifungal drug discovery and development. It is important to note that specific parameters of the assay, such as enzyme and substrate concentrations, may need to be optimized for different CYP51 orthologs or specific laboratory conditions.

Techniques for Measuring the Binding Affinity of CYP51-IN-12: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols in fungi, protozoa, and mammals, making it a significant target for drug development, particularly for antifungal and antiparasitic agents.[1] Understanding the binding affinity of inhibitors, such as CYP51-IN-12, to the CYP51 enzyme is paramount for evaluating their potency, selectivity, and overall potential as therapeutic agents. This document provides detailed application notes and experimental protocols for key techniques used to quantify the binding affinity of inhibitors to CYP51.

The primary methods covered include UV-visible spectral titration, enzyme inhibition assays (IC50 determination) using a reconstituted CYP51 system, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each of these techniques offers unique advantages in determining binding constants such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50).

Data Presentation: Quantitative Binding Affinity of CYP51 Inhibitors

The following table summarizes typical quantitative data obtained from various binding affinity assays for CYP51 inhibitors. Note that values for "this compound" are placeholders and should be replaced with experimentally determined data.

InhibitorTarget CYP51 OrthologAssay TypeParameterValue (nM)Reference
This compound e.g., Human, C. albicanse.g., Spectral TitrationKd [Experimental Value]-
This compound e.g., Human, C. albicanse.g., Reconstitution AssayIC50 [Experimental Value]-
KetoconazoleCandida albicansSpectral TitrationKd12 ± 3[1]
FluconazoleCandida albicansSpectral TitrationKd56 ± 4[1]
ItraconazoleCandida albicansSpectral TitrationKd19 ± 5[1]
ClotrimazoleHomo sapiensSpectral TitrationKd65 ± 19[1]
KetoconazoleHomo sapiensSpectral TitrationKd61 ± 17[1]
VNIHomo sapiens (Wild Type)Spectral TitrationKd4700[2]
VNIHomo sapiens (T318I Mutant)Spectral TitrationKd400[2]
TebuconazoleCandida albicansReconstitution AssayIC50~500-1300[1]
Prothioconazole-desthioCandida albicansSpectral TitrationKd~40[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of CYP51 inhibition and the general workflows for the described experimental techniques.

CYP51 competitive inhibition by this compound.

Workflow for UV-visible spectral titration.

IC50_Workflow Start Start Reconstitute Prepare reconstituted CYP51 enzyme system Start->Reconstitute Prep_Inhibitor Prepare serial dilutions of this compound Start->Prep_Inhibitor Incubate Incubate enzyme with inhibitor concentrations Reconstitute->Incubate Prep_Inhibitor->Incubate Add_Substrate Initiate reaction with substrate (e.g., lanosterol) Incubate->Add_Substrate Measure_Activity Measure product formation over time (e.g., by HPLC) Add_Substrate->Measure_Activity Data_Analysis Plot % inhibition vs. [Inhibitor] to get IC50 Measure_Activity->Data_Analysis End End Data_Analysis->End

Workflow for IC50 determination.

Experimental Protocols

UV-visible Spectral Titration for Kd Determination

This method relies on the change in the absorbance spectrum of the CYP51 heme group upon inhibitor binding. Azole inhibitors, which coordinate to the heme iron, typically induce a Type II spectral shift, with a peak around 425-430 nm and a trough around 390-410 nm.[1]

Materials:

  • Purified CYP51 enzyme (e.g., human or C. albicans)

  • This compound

  • Spectrophotometer buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 10% glycerol)

  • High-purity DMSO

  • Dual-beam UV-visible spectrophotometer

  • Matched quartz cuvettes

Protocol:

  • Enzyme Preparation: Dilute the purified CYP51 stock to a final concentration of 1-5 µM in the spectrophotometer buffer.

  • Inhibitor Preparation: Prepare a concentrated stock solution of this compound in DMSO. Then, prepare serial dilutions in the spectrophotometer buffer.

  • Spectrophotometer Setup: Set the spectrophotometer to scan from 350 nm to 500 nm.

  • Baseline Correction: Fill two matched cuvettes with the CYP51 solution. Place one in the sample beam and the other in the reference beam to record a baseline spectrum.

  • Titration: a. Add a small, precise volume (e.g., 1-2 µL) of the this compound dilution to the sample cuvette. b. Mix gently by inverting the cuvette and incubate for 2-5 minutes to allow binding to reach equilibrium. c. Record the difference spectrum. d. Repeat steps 5a-5c with increasing concentrations of this compound until no further spectral change is observed (saturation).

  • Data Analysis: a. For each titration point, determine the difference in absorbance (ΔA) between the peak and the trough of the Type II spectrum. b. Plot ΔA against the inhibitor concentration. c. Fit the data to a suitable binding equation (e.g., the Morrison equation for tight binding or a hyperbolic equation for weaker binding) to determine the dissociation constant (Kd).[1]

CYP51 Reconstitution Assay for IC50 Determination

This functional assay measures the inhibitory effect of this compound on the catalytic activity of CYP51. The enzyme, its redox partner (NADPH-cytochrome P450 reductase), and a lipid environment are reconstituted to mimic cellular conditions.

Materials:

  • Purified CYP51 enzyme

  • Purified NADPH-cytochrome P450 reductase (CPR)

  • Lipid (e.g., L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine, DLPC)

  • CYP51 substrate (e.g., lanosterol)

  • NADPH regenerating system (e.g., isocitrate dehydrogenase, isocitrate, NADP+)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • This compound

  • Quenching solution (e.g., alcoholic KOH)

  • Extraction solvent (e.g., hexane)

  • HPLC system with a suitable column (e.g., C18)

Protocol:

  • Reconstitution Mixture: In a microcentrifuge tube, prepare the reconstitution mixture containing CYP51 (e.g., 0.5 µM), CPR (e.g., 1.0 µM), and DLPC in the assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (from a stock solution in DMSO) to the reconstitution mixtures. Include a control with DMSO only.

  • Pre-incubation: Incubate the mixtures for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (lanosterol) and the NADPH regenerating system.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Product Extraction: Extract the sterols from the reaction mixture using an organic solvent like hexane.

  • Analysis: Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis. Quantify the amount of product formed.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified CYP51 enzyme

  • This compound

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization: a. Activate the sensor chip surface using a mixture of EDC and NHS. b. Inject the purified CYP51 enzyme over the activated surface to allow for covalent immobilization. c. Deactivate any remaining active groups with ethanolamine.

  • Analyte Binding: a. Prepare a series of dilutions of this compound in the running buffer. b. Inject the different concentrations of this compound over the immobilized CYP51 surface at a constant flow rate. This is the association phase. c. After the injection, allow the running buffer to flow over the surface to monitor the dissociation of the inhibitor.

  • Regeneration: If the inhibitor binds tightly, a regeneration solution (e.g., low pH glycine) may be required to remove the bound analyte before the next injection.

  • Data Analysis: a. The SPR instrument software will generate sensorgrams showing the binding response over time. b. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Materials:

  • Isothermal titration calorimeter

  • Purified CYP51 enzyme

  • This compound

  • Dialysis buffer (e.g., 50 mM phosphate buffer, pH 7.4)

Protocol:

  • Sample Preparation: a. Dialyze both the purified CYP51 and the this compound solution extensively against the same buffer to minimize heats of dilution. b. Determine the accurate concentrations of the enzyme and inhibitor solutions.

  • ITC Experiment: a. Load the CYP51 solution (e.g., 10-50 µM) into the sample cell of the calorimeter. b. Load the this compound solution (typically 10-20 fold higher concentration than the enzyme) into the injection syringe. c. Set the experimental parameters (temperature, injection volume, spacing between injections). d. Perform a series of injections of the inhibitor into the enzyme solution.

  • Data Analysis: a. The instrument measures the heat change after each injection. b. Integrate the heat peaks to obtain the heat change per injection. c. Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme. d. Fit the resulting isotherm to a binding model to determine Kd, n, ΔH, and ΔS.[4]

References

Application Notes and Protocols for In Vivo Efficacy of CYP51-IN-12 in a Murine Model of Fungal Infection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CYP51, also known as sterol 14α-demethylase, is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in mammals.[1][2] Inhibition of fungal CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death, making it a well-established target for antifungal drug development.[3][4][5] CYP51-IN-12 is a novel, potent, and selective inhibitor of fungal CYP51. These application notes provide a summary of its in vivo efficacy in a murine model of disseminated fungal infection and detailed protocols for conducting similar studies.

Signaling Pathway

CYP51 is a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol (B1674476) in fungi, a crucial step in the biosynthesis of ergosterol.[2][6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. CYP51 inhibitors, such as this compound, typically contain a nitrogen-containing heterocyclic ring (e.g., azole) that binds to the heme iron atom in the active site of the CYP51 enzyme.[1] This binding competitively inhibits the enzyme's function, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates. The disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death.[3]

CYP51_Signaling_Pathway cluster_fungus Fungal Cell cluster_cyp51 Ergosterol Biosynthesis cluster_drug Drug Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 CYP51 (Sterol 14α-demethylase) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains CYP51->Membrane Leads to Disruption CYP51_IN_12 This compound CYP51_IN_12->CYP51 Inhibition

Caption: Mechanism of action of this compound.

In Vivo Efficacy Data

The in vivo efficacy of this compound was evaluated in a murine model of disseminated Candida auris infection. Neutropenic mice were infected intravenously, and treatment commenced 24 hours post-inoculation.

Table 1: Survival Data in a Murine Model of Disseminated C. auris Infection

Treatment GroupDose (mg/kg, once daily)Median Survival (days)Percent Survival (Day 21)
Vehicle Control-50%
This compound51540%
This compound15>2180%
This compound50>21100%
Fluconazole20710%
Caspofungin10>2190%

Data based on representative studies of other CYP51 inhibitors such as VT-1598.[7]

Table 2: Fungal Burden in Kidneys and Brains of Infected Mice

Treatment GroupDose (mg/kg, once daily)Mean Kidney Fungal Burden (log10 CFU/g ± SD)Mean Brain Fungal Burden (log10 CFU/g ± SD)
Vehicle Control-7.8 ± 0.55.2 ± 0.4
This compound55.1 ± 0.73.9 ± 0.6
This compound153.9 ± 0.62.8 ± 0.5
This compound502.2 ± 0.41.6 ± 0.3
Fluconazole206.9 ± 0.84.8 ± 0.7
Caspofungin103.1 ± 0.52.2 ± 0.4

Data based on representative studies of other CYP51 inhibitors like VT-1598.[7]

Experimental Protocols

Murine Model of Disseminated Candidiasis

This protocol describes a well-established method for evaluating the efficacy of antifungal agents in a neutropenic mouse model of disseminated Candida auris infection.

1. Animals:

  • Species: Female BALB/c mice

  • Age: 6-8 weeks

  • Weight: 20-25 g

  • Housing: Maintained in a specific-pathogen-free facility with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Immunosuppression:

3. Infection:

  • Prepare a suspension of C. auris from a 24-hour culture on Sabouraud dextrose agar.

  • Wash the cells in sterile saline and adjust the concentration to 1 x 10^7 CFU/mL.

  • Infect mice via intravenous injection of 0.1 mL of the fungal suspension into the lateral tail vein.

4. Drug Administration:

  • Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose).

  • Begin treatment 24 hours post-infection.

  • Administer this compound orally once daily for 7 days at the desired dosages (e.g., 5, 15, and 50 mg/kg).

  • Include vehicle control, and positive control groups (e.g., fluconazole, caspofungin).

5. Monitoring and Endpoints:

  • Survival Study: Monitor mice daily for 21 days post-infection and record mortality.

  • Fungal Burden Study: On day 8 post-infection, euthanize a separate cohort of mice.

    • Aseptically remove kidneys and brains.

    • Homogenize tissues in sterile saline.

    • Perform serial dilutions of the homogenates and plate on Sabouraud dextrose agar.

    • Incubate plates at 37°C for 24-48 hours and count colonies to determine CFU/g of tissue.

In_Vivo_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_groups Treatment Groups Animal_Acclimation Animal Acclimation (BALB/c mice) Immunosuppression Immunosuppression (Cyclophosphamide) Animal_Acclimation->Immunosuppression Infection Intravenous Infection Immunosuppression->Infection Infection_Prep Infection Preparation (C. auris culture) Infection_Prep->Infection Treatment Treatment Initiation (24h post-infection) Infection->Treatment Daily_Dosing Daily Oral Dosing (7 days) Treatment->Daily_Dosing Survival_Monitoring Survival Monitoring (21 days) Daily_Dosing->Survival_Monitoring Fungal_Burden Fungal Burden Analysis (Day 8) Daily_Dosing->Fungal_Burden Vehicle Vehicle CYP51_IN_12_Low This compound (Low Dose) CYP51_IN_12_High This compound (High Dose) Positive_Control Positive Control

Caption: Experimental workflow for in vivo efficacy testing.

Conclusion

This compound demonstrates significant dose-dependent in vivo efficacy in a murine model of disseminated fungal infection. The provided protocols offer a robust framework for evaluating the preclinical efficacy of novel CYP51 inhibitors. These findings support the continued development of this compound as a potential therapeutic agent for invasive fungal infections.

References

Troubleshooting & Optimization

CYP51-IN-12 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with CYP51-IN-12, a novel inhibitor of Sterol 14α-demethylase (CYP51).

Troubleshooting Guide & FAQs

This section addresses common questions and challenges encountered during the handling and experimental use of this compound.

Q1: I am having difficulty dissolving this compound. What are the recommended solvents?

A1: this compound is a highly lipophilic molecule with low aqueous solubility. For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of up to 10 mM. For working solutions in aqueous buffers, it is crucial to minimize the final DMSO concentration to avoid solvent effects on the enzyme activity and cell viability. Typically, the final DMSO concentration should be kept below 0.5%.

If solubility issues persist even in DMSO, other organic solvents can be tested for stock solutions. However, their compatibility with the specific experimental assay must be verified.

Q2: My compound is precipitating when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent strength can help keep the compound in solution.

  • Use of Pluronic F-127: Pluronic F-127 is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds. Prepare a stock solution of Pluronic F-127 and add it to your assay buffer at a final concentration of 0.01-0.1%.

  • Bovine Serum Albumin (BSA): BSA can act as a carrier protein and improve the solubility of lipophilic molecules. Including 0.1% BSA in your assay buffer may prevent precipitation.

  • Sonication: Briefly sonicate the solution after dilution to help disperse any microscopic precipitates.

  • Vortexing: Vigorous vortexing during and after dilution can also aid in solubilization.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle warming (e.g., to 37°C) can be attempted to aid dissolution in the initial solvent. However, prolonged heating or high temperatures should be avoided as this may lead to degradation of the compound. Always check the compound's stability at elevated temperatures if this information is available. For aqueous solutions, warming is generally not recommended as it can increase the rate of precipitation upon cooling.

Q4: Are there alternative formulation strategies for in vivo studies?

A4: For in vivo applications where DMSO may be unsuitable, several alternative formulation strategies can be considered. These often require optimization for your specific animal model and route of administration.

  • Co-solvent systems: A mixture of solvents, such as PEG400, ethanol, and saline.

  • Liposomes: Encapsulation of the compound in liposomal vesicles.

  • Nanoparticles: Formulation of the compound into polymeric nanoparticles.

  • Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance aqueous solubility.

Quantitative Data Summary

The following table summarizes recommended solvents and additives for improving the solubility of poorly soluble CYP51 inhibitors like this compound.

Solvent/Additive Stock Solution Concentration Working Concentration Notes
DMSO≤ 10 mM< 0.5% (v/v)Common solvent for initial stock.
EthanolVariable< 1% (v/v)Can be used as a co-solvent.
Pluronic F-12710% (w/v) in water0.01 - 0.1% (w/v)Surfactant to prevent precipitation.
BSAN/A0.1% (w/v)Carrier protein to enhance solubility.
HP-β-CD45% (w/v) in waterVariableEncapsulating agent for in vivo use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM in DMSO):

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex vigorously for 2-5 minutes until the compound is completely dissolved. Gentle warming to 37°C for a short period may be applied if necessary.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

  • Working Solution (e.g., 100 µM in Assay Buffer):

    • Thaw the 10 mM stock solution at room temperature.

    • Perform a serial dilution. For example, dilute 1 µL of the 10 mM stock into 99 µL of assay buffer to get a 100 µM working solution with 1% DMSO.

    • Immediately before use, dilute this working solution further into the final assay volume to achieve the desired final concentration of this compound and a final DMSO concentration of ≤ 0.5%.

Protocol 2: General CYP51 Inhibition Assay

This protocol describes a typical in vitro assay to measure the inhibitory activity of this compound.

  • Reagents and Buffers:

    • Recombinant human CYP51 enzyme.

    • NADPH-cytochrome P450 reductase.

    • Lanosterol (substrate).

    • Assay Buffer: e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4.

    • This compound working solutions.

    • NADPH (cofactor).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the desired concentrations of this compound (prepared as described in Protocol 1). Include a vehicle control (DMSO only).

    • Add the recombinant CYP51 enzyme and NADPH-cytochrome P450 reductase.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate, lanosterol.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a suitable quenching solvent (e.g., acetonitrile).

    • Analyze the formation of the product (e.g., by LC-MS/MS) to determine the extent of inhibition.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility A Initial Dissolution Attempt (e.g., 10 mM in DMSO) B Soluble? A->B C Proceed with Experiment B->C Yes D Precipitation Observed B->D No E Try Serial Dilution in Aqueous Buffer D->E F Add Solubilizing Agent (e.g., Pluronic F-127, BSA) D->F G Sonication / Vortexing D->G H Still Precipitates? E->H F->H G->H H->C No I Consider Alternative Solvent for Stock (e.g., Ethanol) H->I Yes J Re-evaluate Experiment (Lower Concentration?) H->J Yes I->A

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

G cluster_0 CYP51-Mediated Sterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 FF_MAS Follicular Fluid Meiosis-Activating Sterol Cholesterol Cholesterol FF_MAS->Cholesterol CYP51_IN_12 This compound CYP51_IN_12->CYP51 Inhibits CYP51->FF_MAS

Caption: Simplified signaling pathway of CYP51 in sterol biosynthesis and the inhibitory action of this compound.

Technical Support Center: Optimizing CYP51-IN-12 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a representative CYP51 inhibitor, designated here as "CYP51-IN-12," as no publicly available data could be found for a compound with this exact name. The content is based on established principles and general knowledge of CYP51 inhibitors and is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the enzyme Lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the sterol biosynthesis pathway in fungi and other eukaryotes.[1][2][3] By inhibiting CYP51, this compound disrupts the production of essential sterols, such as ergosterol (B1671047) in fungi, which are vital for maintaining the integrity and function of the cell membrane.[3][4] This disruption of the cell membrane leads to fungal cell growth inhibition and death.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial experiments, we recommend a starting concentration range of 0.1 µM to 10 µM. The optimal concentration will vary depending on the specific cell line or fungal species being tested. A dose-response experiment is highly recommended to determine the EC50 (half-maximal effective concentration) for your specific model system.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For use in cell culture, we recommend preparing a stock solution in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a concentration of 10 mM. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Q4: I am observing high variability in my experimental results. What could be the cause?

A4: High variability can stem from several factors. Here are a few common causes and solutions:

  • Inconsistent Cell Seeding: Ensure you have a uniform cell density across all wells of your microplate. Use a well-mixed cell suspension and be consistent with your pipetting technique.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

  • Incomplete Solubilization: Ensure that this compound is fully dissolved in your working solutions. Vortex the stock solution before preparing dilutions and gently mix the final working solution before adding it to the cells.

Q5: The efficacy of this compound in my cell-based assay is lower than expected based on the reported IC50 values.

A5: A discrepancy between biochemical IC50 values and cell-based efficacy can be due to several reasons:

  • Cell Permeability: The compound may have poor permeability across the cell membrane. Consider using a different cell line or performing a cell permeability assay to investigate this.

  • Efflux Pumps: The target cells may express efflux pumps that actively transport this compound out of the cell, reducing its intracellular concentration. Co-incubation with a known efflux pump inhibitor can help to test this possibility.

  • Protein Binding: The inhibitor may bind to proteins in the cell culture medium, reducing the free concentration available to interact with the target cells. Consider using a serum-free or low-serum medium for your assay, if your cells can tolerate it.

Q6: I am observing significant cytotoxicity at concentrations where I don't expect to see target-specific effects.

A6: Off-target cytotoxicity can be a concern. Here's how to troubleshoot this issue:

  • Determine the Cytotoxic Concentration: Perform a dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes cytotoxic to your cells.

  • Control Experiments: Include a negative control cell line that does not express CYP51 (if available) to differentiate between on-target and off-target effects.

  • Reduce Incubation Time: Shorter incubation times may be sufficient to observe the desired inhibitory effect without causing significant cytotoxicity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against Various Fungal CYP51 Enzymes

Fungal SpeciesCYP51 IsoformIC50 (µM)
Candida albicansCaCYP510.05
Aspergillus fumigatusAfCYP51A0.12
Aspergillus fumigatusAfCYP51B0.08
Cryptococcus neoformansCnCYP510.25

Table 2: Recommended Concentration Ranges for Common Experimental Assays

Assay TypeRecommended Concentration Range (µM)Notes
Enzyme Inhibition Assay0.001 - 1To determine the biochemical IC50.
Fungal Growth Inhibition (MIC)0.01 - 10Dependent on the fungal species and strain.
Mammalian Cell Viability0.1 - 50To assess cytotoxicity.

Experimental Protocols

Protocol 1: CYP51 Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified CYP51 enzyme.

Materials:

  • Purified recombinant CYP51 enzyme

  • CYP51 substrate (e.g., lanosterol)

  • NADPH

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • This compound

  • DMSO

  • 96-well microplate

  • Plate reader

Method:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in assay buffer. The final concentrations should span a range that will encompass the IC50 value (e.g., 0.001 µM to 10 µM).

    • Prepare a solution of CYP51 enzyme in assay buffer at the desired concentration.

    • Prepare a solution of the CYP51 substrate in a suitable solvent (e.g., in a detergent solution to ensure solubility).

    • Prepare a solution of NADPH in assay buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add the CYP51 enzyme solution.

    • Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO only) and a no-inhibitor control.

    • Add the substrate solution to all wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the NADPH solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Measure the product formation using a suitable detection method (e.g., HPLC, fluorescence).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fungal Cell Viability Assay (MTT Assay)

This protocol describes a cell-based assay to determine the effect of this compound on the viability of a fungal cell line.

Materials:

  • Fungal cell line (e.g., Candida albicans)

  • Appropriate fungal growth medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well microplate

  • Plate reader

Method:

  • Cell Seeding:

    • Culture the fungal cells to the mid-logarithmic growth phase.

    • Harvest and resuspend the cells in fresh growth medium to the desired density.

    • Seed the cells into a 96-well microplate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the growth medium.

    • Add the different concentrations of this compound to the wells containing the fungal cells. Include a vehicle control (DMSO only) and a no-treatment control.

    • Incubate the plate under appropriate growth conditions (e.g., 30°C) for a specified period (e.g., 24-48 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration of this compound relative to the no-treatment control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

This compound inhibits the sterol biosynthesis pathway.

Experimental_Workflow start Start: Hypothesis protocol_dev Protocol Development (Assay Selection) start->protocol_dev dose_response Dose-Response Experiment (e.g., 10-point curve) protocol_dev->dose_response ic50_calc Calculate IC50/EC50 dose_response->ic50_calc concentration_select Select Optimal Concentration (e.g., 2x, 5x, 10x IC50) ic50_calc->concentration_select main_exp Main Experiment (Efficacy/Mechanism Studies) concentration_select->main_exp data_analysis Data Analysis & Interpretation main_exp->data_analysis conclusion Conclusion & Next Steps data_analysis->conclusion

Workflow for optimizing this compound concentration.

Troubleshooting_Guide start Problem Encountered inconsistent_results Inconsistent Results? start->inconsistent_results low_efficacy Low Efficacy? start->low_efficacy high_cytotoxicity High Cytotoxicity? start->high_cytotoxicity check_seeding Check Cell Seeding Uniformity inconsistent_results->check_seeding Yes check_edge_effects Mitigate Edge Effects inconsistent_results->check_edge_effects Yes check_solubility Ensure Complete Solubilization inconsistent_results->check_solubility Yes check_permeability Investigate Cell Permeability low_efficacy->check_permeability Yes check_efflux Test for Efflux Pump Activity low_efficacy->check_efflux Yes check_protein_binding Assess Medium Protein Binding low_efficacy->check_protein_binding Yes determine_cc50 Determine Cytotoxic Concentration (CC50) high_cytotoxicity->determine_cc50 Yes use_controls Use Negative Control Cell Line high_cytotoxicity->use_controls Yes optimize_incubation Optimize Incubation Time high_cytotoxicity->optimize_incubation Yes

Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Troubleshooting CYP51-IN-12 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of CYP51-IN-12 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is designed as an inhibitor of Cytochrome P450 Family 51 (CYP51), also known as sterol 14α-demethylase. This enzyme is a critical component of the sterol biosynthesis pathway in eukaryotes. By inhibiting CYP51, this compound blocks the production of essential sterols like ergosterol (B1671047) in fungi and cholesterol in mammals, which can lead to cell growth arrest and death.[1][2][3]

Q2: What are the potential off-target effects of CYP51 inhibitors like this compound?

A2: While this compound is designed to be specific for CYP51, inhibitors of this enzyme family, particularly those with an azole-based scaffold, have been known to interact with other cytochrome P450 enzymes.[4][5] This can lead to off-target effects on pathways regulated by these other CYPs, most notably steroid hormone biosynthesis.[4][5] Therefore, unexpected effects on endocrine signaling pathways should be investigated.

Q3: In which common assays might I observe off-target effects of this compound?

A3: Off-target effects can manifest in a variety of assays. Unexpected results in cell viability and proliferation assays that do not correlate with the expected impact on sterol biosynthesis could indicate off-target cytotoxicity. Furthermore, alterations in signaling pathways unrelated to sterol depletion, especially those involving steroid hormones, may suggest off-target activity.

Troubleshooting Guide for Off-Target Effects

This guide provides a structured approach to identifying and troubleshooting potential off-target effects of this compound in your experiments.

Issue 1: Unexpectedly High Cytotoxicity or Anti-proliferative Effects

Possible Cause: The observed effects may be due to off-target inhibition of other essential cellular processes beyond sterol biosynthesis.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve with this compound and compare it to a well-characterized, structurally distinct CYP51 inhibitor. A significantly different potency or efficacy profile may suggest off-target effects.

  • Rescue Experiment: Attempt to rescue the cytotoxic or anti-proliferative phenotype by supplementing the cell culture medium with the downstream product of the CYP51-mediated reaction (e.g., cholesterol or specific sterols). If the phenotype is not rescued, it strongly suggests an off-target mechanism.

  • Apoptosis vs. Necrosis Assay: Characterize the mode of cell death induced by this compound. Off-target effects might induce a different cell death pathway than on-target inhibition.

  • Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control to rule out non-specific effects of the chemical scaffold.

Issue 2: Inconsistent Results Between Biochemical and Cell-Based Assays

Possible Cause: Discrepancies between the potency of this compound in a purified enzyme assay versus a cell-based assay can point towards off-target effects, issues with cell permeability, or metabolic instability of the compound.

Troubleshooting Steps:

  • Permeability Assessment: Evaluate the cell permeability of this compound. Low permeability could lead to lower apparent potency in cell-based assays.

  • Metabolic Stability Assay: Assess the metabolic stability of this compound in the cell line being used. Rapid metabolism could result in a loss of active compound and reduced efficacy.

  • Off-Target Panel Screening: If available, screen this compound against a panel of other cytochrome P450 enzymes to identify potential off-target interactions that might contribute to cellular effects.[4][5]

Issue 3: Unexpected Phenotypes or Changes in Gene Expression

Possible Cause: this compound may be modulating signaling pathways independent of its intended target. As many CYP51 inhibitors can affect other CYPs, pathways involving steroid hormones are a primary area to investigate.[4][5]

Troubleshooting Steps:

  • Pathway Analysis: If you observe unexpected changes in gene or protein expression, perform pathway analysis on your data to identify any enriched signaling pathways. Pay close attention to pathways related to steroidogenesis and xenobiotic metabolism.

  • Hormone Quantification: Measure the levels of key steroid hormones (e.g., testosterone, cortisol, estradiol) in your cell culture supernatant or animal models following treatment with this compound.

  • Receptor Activation Assays: Use reporter assays to determine if this compound is directly or indirectly activating or inhibiting key nuclear receptors involved in steroid hormone signaling (e.g., androgen receptor, estrogen receptor, glucocorticoid receptor).

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Different Assays

Assay TypeTarget/Cell LineIC50 (nM)Notes
Biochemical AssayPurified Human CYP5150Direct measure of enzyme inhibition.
Cell Viability AssayHEK293250Higher IC50 may indicate lower permeability or off-target effects.
Cell Viability AssayProstate Cancer (LNCaP)100Increased sensitivity could be due to dependence on sterol synthesis or off-target effects on androgen signaling.
Off-Target CYP AssayCYP3A4>10,000Example of a desirable selectivity profile.
Off-Target CYP AssayCYP17A1800Potential for off-target inhibition of steroidogenesis.

Key Experimental Protocols

Protocol 1: Recombinant Human CYP51 Inhibition Assay

This protocol details a biochemical assay to determine the direct inhibitory activity of this compound on purified human CYP51 enzyme.

Materials:

  • Recombinant human CYP51

  • NADPH-cytochrome P450 reductase

  • Lanosterol (B1674476) (substrate)

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • This compound

  • NADPH

  • LC-MS/MS for product detection

Procedure:

  • Prepare a reaction mixture containing recombinant CYP51, NADPH-cytochrome P450 reductase, and lanosterol in the assay buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analyze the formation of the demethylated product from lanosterol using a validated LC-MS/MS method.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Viability Assay (MTS/MTT)

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., HEK293, cancer cell lines)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours).

  • Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

signaling_pathway cluster_sterol On-Target Pathway: Sterol Biosynthesis cluster_steroid Potential Off-Target Pathway: Steroidogenesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Lanosterol->CYP51 14α-demethylation Cholesterol Cholesterol Cholesterol_off Cholesterol Pregnenolone Pregnenolone Cholesterol_off->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Pregnenolone->Progesterone CYP17A1 Androgens Androgens Progesterone->Androgens Estrogens Estrogens Androgens->Estrogens CYP51->Cholesterol CYP17A1 CYP17A1, etc. This compound This compound This compound->CYP51 Inhibition (On-Target) This compound->CYP17A1 Potential Inhibition (Off-Target)

Caption: On-target and potential off-target pathways of this compound.

experimental_workflow cluster_problem Observed Issue cluster_troubleshooting Troubleshooting Steps cluster_conclusion Conclusion Unexpected_Result Unexpected Result in Assay (e.g., High Cytotoxicity) Dose_Response 1. Comparative Dose-Response Unexpected_Result->Dose_Response Rescue_Expt 2. Sterol Rescue Experiment Dose_Response->Rescue_Expt Off_Target_Screen 3. Off-Target CYP Panel Screen Rescue_Expt->Off_Target_Screen On_Target On-Target Effect Confirmed Rescue_Expt->On_Target Phenotype Rescued Pathway_Analysis 4. Pathway/Hormone Analysis Off_Target_Screen->Pathway_Analysis Off_Target Off-Target Effect Identified Pathway_Analysis->Off_Target Pathway Perturbed

Caption: Troubleshooting workflow for unexpected assay results with this compound.

References

Improving the stability of CYP51-IN-12 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CYP51-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has a visible precipitate after thawing. What should I do?

A1: Precipitation upon thawing is a common issue for hydrophobic small molecules stored at low temperatures. Do not use a solution that has precipitated.[1] Before use, centrifuge the vial to pellet the precipitate and prepare a fresh stock solution from the solid compound. To prevent this, consider the following:

  • Thawing Protocol: Thaw the stock solution slowly at room temperature and vortex gently to ensure the compound is fully dissolved before making dilutions.[2]

  • Concentration: Storing the compound at a very high concentration can increase the likelihood of precipitation.[2] Consider preparing a slightly less concentrated stock solution if the issue persists.

  • Solvent Choice: While DMSO is a common solvent, its properties can be affected by freeze-thaw cycles.[2] Ensure you are using high-purity, anhydrous DMSO as it is hygroscopic and can absorb moisture, which may reduce solubility over time.[1][3]

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

A2: Yes, inconsistent experimental results are often linked to compound instability.[2] Degradation of the inhibitor can lead to a loss of activity.[2] Several factors can contribute to this:

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles by aliquoting the stock solution into single-use volumes.[3][4]

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[2]

  • Exposure to Light and Air: Protect the solution from light by using amber vials or wrapping them in foil.[2] To prevent oxidation, you can purge the headspace of the vial with an inert gas like argon or nitrogen.[2]

  • Stability in Assay Medium: The compound may be unstable in your aqueous assay medium. It's recommended to prepare fresh dilutions from the stock solution for each experiment.[5] You can also perform a time-course experiment to assess the compound's activity at different time points after dilution into the medium.[1]

Q3: What is the best solvent for dissolving this compound?

A3: For many organic small molecules, dimethylsulfoxide (DMSO) is the preferred solvent for preparing high-concentration stock solutions.[6] However, always refer to the product-specific datasheet for any recommended solvents. If your experiment is sensitive to DMSO, it is best to make initial serial dilutions in DMSO and then add the final diluted sample to your aqueous buffer or medium to ensure the final DMSO concentration is low (typically <0.5%).[1][5][6]

Q4: How can I improve the solubility of this compound in my aqueous assay buffer?

A4: If you observe precipitation when diluting your DMSO stock solution into an aqueous buffer, you can try the following troubleshooting steps:[1]

  • Lower the Final Concentration: The compound may be exceeding its aqueous solubility limit.[1]

  • Adjust the pH: The solubility of some compounds is dependent on the pH of the solution.[1]

  • Use a Different Solvent System: Consider using a co-solvent system, but ensure to validate its compatibility with your assay.[1]

  • Further Dilution in DMSO: Before adding to the aqueous medium, dilute the concentrated stock solution further in DMSO.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Stock Solution The compound's solubility limit is exceeded at low temperatures.Thaw slowly and vortex gently. Consider storing at a lower concentration. Use high-purity, anhydrous solvent.[2]
Precipitation Upon Dilution in Aqueous Buffer The compound has poor aqueous solubility.Decrease the final concentration in the assay. Adjust the pH of the buffer.[1]
Inconsistent Experimental Results The compound is degrading in solution.Aliquot stock solutions to avoid freeze-thaw cycles. Store properly at -20°C or -80°C. Prepare fresh dilutions for each experiment.[2][3][5]
Loss of Compound Activity The compound has degraded due to improper storage or handling.Protect from light and air.[2] Perform a stability test using a method like HPLC to check the integrity of the compound.[2]
Color Change in Solution Chemical degradation or oxidation of the compound.[2]Discard the solution and prepare a fresh one. Ensure proper storage conditions, protecting from light and air.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound (solid powder)

  • High-purity, anhydrous DMSO

  • Sterile, amber glass or polypropylene (B1209903) vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Bring the vial of solid this compound to room temperature before opening.[6]

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial containing the solid compound.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used if necessary, but avoid excessive heat.[3]

  • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.[2][3]

  • Store the aliquots at -20°C or -80°C.[2]

Protocol 2: Assessment of this compound Stability in Solution

Objective: To evaluate the stability of this compound in a specific solvent under defined storage conditions over time.

Materials:

  • Freshly prepared stock solution of this compound

  • High-purity solvent (e.g., DMSO)

  • Analytical High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • HPLC-grade solvents for the mobile phase

Procedure:

  • Prepare a fresh stock solution of this compound at a known concentration in the solvent of interest.

  • Immediately take an initial sample (Time 0) and analyze it by HPLC to determine the initial peak area, which represents 100% integrity.

  • Store the remaining solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • At subsequent time points (e.g., 24 hours, 48 hours, 1 week, 1 month), take another aliquot from the stored solution.

  • Analyze the aliquot by HPLC using the same method as the initial sample.

  • Calculate the percentage of the compound remaining at each time point by comparing the peak area to the peak area at Time 0. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.

Visual Guides

cluster_prep Solution Preparation Workflow start Start: Solid this compound bring_to_rt Bring to Room Temperature start->bring_to_rt add_solvent Add Anhydrous DMSO bring_to_rt->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

cluster_troubleshooting Troubleshooting Precipitation precipitate Precipitate Observed? in_stock In Stock Solution? precipitate->in_stock Yes in_aqueous In Aqueous Dilution? precipitate->in_aqueous Yes thaw_vortex Thaw Slowly & Vortex in_stock->thaw_vortex lower_final_conc Lower Final Concentration in_aqueous->lower_final_conc lower_stock_conc Consider Lower Stock Concentration thaw_vortex->lower_stock_conc use_fresh_solvent Use Fresh Anhydrous Solvent lower_stock_conc->use_fresh_solvent adjust_ph Adjust Buffer pH lower_final_conc->adjust_ph cosolvent Consider Co-solvent System adjust_ph->cosolvent

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Overcoming Resistance to CYP51-IN-12 in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to CYP51-IN-12 in fungal strains during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene. This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2] By inhibiting CYP51, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to impaired membrane fluidity and function, and ultimately inhibiting fungal growth.[1]

Q2: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound for our fungal strain. What are the likely causes?

A2: A significant increase in the MIC of a previously susceptible fungal strain is a strong indicator of acquired resistance. The most common mechanisms of resistance to CYP51 inhibitors include:

  • Target Site Mutations: Point mutations in the ERG11 gene can alter the amino acid sequence of the CYP51 enzyme, reducing the binding affinity of this compound.[3][4]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher intracellular concentrations of the CYP51 enzyme, requiring a higher concentration of the inhibitor to achieve the same level of inhibition.

  • Increased Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter or Major Facilitator Superfamily (MFS), can actively transport this compound out of the fungal cell, reducing its intracellular concentration.[5]

Q3: How can we confirm the mechanism of resistance in our fungal strain?

A3: A multi-step approach is recommended to identify the resistance mechanism:

  • Sequence the ERG11 gene: This will identify any point mutations that may alter the structure of the CYP51 enzyme.

  • Quantify ERG11 gene expression: Use quantitative real-time PCR (qPCR) to compare the expression level of ERG11 in the resistant strain to that of a susceptible, wild-type strain.[6][7][8][9]

  • Measure efflux pump activity: Assays using fluorescent substrates like rhodamine 6G can be used to determine if there is an increase in efflux pump activity in the resistant strain.[5][10][11][12]

Q4: Are there signaling pathways involved in the development of resistance to CYP51 inhibitors?

A4: Yes, several signaling pathways have been implicated in modulating resistance to CYP51 inhibitors. These include the calcineurin pathway, the Ras/cAMP/PKA pathway, and the Hog1 MAPK pathway. These pathways can regulate the expression of genes involved in ergosterol biosynthesis, drug efflux, and stress responses, thereby contributing to the development of resistance.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Gradual increase in MIC over several passages Development of resistance through target modification (ERG11 mutation) or upregulation of efflux pumps.1. Sequence the ERG11 gene to check for mutations. 2. Perform a rhodamine 6G efflux assay to assess pump activity. 3. Consider using an efflux pump inhibitor in combination with this compound.
High background growth in MIC assays Fungal strain may be forming biofilms, which can confer resistance.1. Visually inspect for biofilm formation. 2. Consider performing susceptibility testing on planktonic cells. 3. Investigate the effect of this compound on biofilm formation.
No inhibition of growth even at high concentrations of this compound Intrinsic resistance or high-level acquired resistance.1. Confirm the identity of the fungal species, as some species have intrinsic resistance. 2. Investigate multiple resistance mechanisms simultaneously (e.g., ERG11 sequencing, gene expression, and efflux activity).
Inconsistent MIC results Variability in experimental conditions.1. Ensure a standardized inoculum size is used. 2. Use a standardized growth medium (e.g., RPMI-1640). 3. Control incubation time and temperature precisely.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to the final inoculum density.

  • Prepare Microtiter Plate: Serially dilute the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control.

Protocol 2: Quantitative Real-Time PCR (qPCR) for ERG11 Gene Expression
  • Fungal Culture and Treatment: Grow the fungal strain to the mid-logarithmic phase in a suitable liquid medium. Expose one culture to a sub-inhibitory concentration of this compound and have an untreated control.[6]

  • RNA Extraction: Harvest the fungal cells and extract total RNA using a suitable method, such as the hot acid phenol (B47542) method or a commercial kit.[6]

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[6]

  • qPCR: Perform qPCR using primers specific for the ERG11 gene and a reference gene (e.g., ACT1 or TEF1). Use a SYBR Green-based detection method.[7][8]

  • Data Analysis: Calculate the relative expression of the ERG11 gene in the treated and untreated samples using the 2-ΔΔCt method, normalized to the reference gene.[9]

Protocol 3: Rhodamine 6G Efflux Assay
  • Cell Preparation: Grow the fungal cells to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a glucose-free buffer (e.g., PBS).

  • Rhodamine 6G Loading: Resuspend the cells in a glucose-free buffer containing a defined concentration of rhodamine 6G. Incubate for a period to allow for dye uptake.

  • Efflux Initiation: Wash the cells to remove external rhodamine 6G. Resuspend the cells in a buffer containing glucose to energize the efflux pumps.

  • Fluorescence Measurement: Monitor the increase in fluorescence in the supernatant over time using a fluorometer. An increase in fluorescence corresponds to the efflux of rhodamine 6G from the cells.[5][10]

  • Data Analysis: Compare the rate of rhodamine 6G efflux between the resistant and susceptible strains.

Data Presentation

Table 1: Example MIC Values for Fungal Strains Against this compound

StrainGenotypeMIC (µg/mL)
Wild-TypeERG110.25
Resistant Mutant 1ERG11 (Y132F)4.0
Resistant Mutant 2ERG11 (G464S)8.0

Table 2: Example Relative ERG11 Gene Expression in Response to this compound

StrainConditionRelative ERG11 Expression (Fold Change)
Wild-TypeUntreated1.0
Wild-Type+ this compound2.5
Resistant StrainUntreated4.0
Resistant Strain+ this compound10.0

Visualizations

Resistance_Mechanisms cluster_drug This compound cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms CYP51_IN_12 This compound CYP51 CYP51 (Erg11p) CYP51_IN_12->CYP51 Inhibits Efflux_Pump Efflux Pump Ergosterol Ergosterol CYP51->Ergosterol Synthesizes Cell_Membrane Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains Efflux_Pump->CYP51_IN_12 Expels Mutation ERG11 Mutation Mutation->CYP51 Alters Target Overexpression ERG11 Overexpression Overexpression->CYP51 Increases Target Efflux_Upregulation Efflux Pump Upregulation Efflux_Upregulation->Efflux_Pump Increases Pumps

Caption: Key mechanisms of fungal resistance to this compound.

Troubleshooting_Workflow Start Increased MIC of this compound Observed Sequence_ERG11 Sequence ERG11 Gene Start->Sequence_ERG11 Check_Mutations Mutations Present? Sequence_ERG11->Check_Mutations Analyze_Mutations Analyze Impact of Mutations on Drug Binding Check_Mutations->Analyze_Mutations Yes qPCR_ERG11 Perform qPCR for ERG11 Expression Check_Mutations->qPCR_ERG11 No Analyze_Mutations->qPCR_ERG11 Check_Overexpression Overexpression Detected? qPCR_ERG11->Check_Overexpression Efflux_Assay Perform Efflux Pump Assay Check_Overexpression->Efflux_Assay No Multiple_Mechanisms Consider Multiple Resistance Mechanisms Check_Overexpression->Multiple_Mechanisms Yes Check_Efflux Increased Efflux Activity? Efflux_Assay->Check_Efflux Check_Efflux->Multiple_Mechanisms Yes Check_Efflux->Multiple_Mechanisms No

Caption: A logical workflow for troubleshooting resistance to this compound.

Signaling_Pathways cluster_pathways Signaling Pathways cluster_responses Cellular Responses Drug_Stress This compound Induced Stress Calcineurin Calcineurin Pathway Drug_Stress->Calcineurin HOG HOG Pathway Drug_Stress->HOG cAMP_PKA cAMP-PKA Pathway Drug_Stress->cAMP_PKA ERG11_Expression ERG11 Expression Calcineurin->ERG11_Expression Efflux_Expression Efflux Pump Expression Calcineurin->Efflux_Expression Stress_Response Stress Response Genes HOG->Stress_Response cAMP_PKA->ERG11_Expression Resistance Drug Resistance ERG11_Expression->Resistance Efflux_Expression->Resistance Stress_Response->Resistance

References

Refining experimental conditions for CYP51-IN-12 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CYP51-IN-12. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental studies involving this novel CYP51 inhibitor.

Frequently Asked Questions (FAQs)

General Information

Q1: What is the primary mechanism of action for CYP51 inhibitors like this compound? A1: Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2][3] It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors.[1] Inhibitors like this compound are typically azole-based compounds that bind to the heme iron atom in the active site of the CYP51 enzyme.[2][4] This binding acts as a noncompetitive inhibitor, blocking the enzyme's function and disrupting the production of essential sterols, which in turn affects cell membrane integrity and fluidity.[2][5]

Compound Handling and Storage

Q2: How should I dissolve and store this compound for my experiments? A2: For initial stock solutions, it is recommended to dissolve this compound in an organic solvent like DMSO. For in vitro assays, inhibitors are often added from a 0.1 mM DMSO stock.[6] Working solutions can then be prepared by diluting the stock in the appropriate assay buffer. It is crucial to be aware of the final solvent concentration in your experiment, as high concentrations of organic solvents can affect enzyme activity and cell viability. For long-term storage, keep the compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C and can be aliquoted to avoid repeated freeze-thaw cycles.

Table 1: General Guidelines for Small Molecule Inhibitor Handling

Parameter Recommendation Rationale
Primary Solvent Dimethyl Sulfoxide (DMSO) High solubility for many organic molecules.
Stock Concentration 1-10 mM Provides a concentrated source for serial dilutions.
Storage (Solid) -20°C or -80°C, desiccated Prevents degradation from moisture and heat.
Storage (Solution) -20°C or -80°C in aliquots Minimizes freeze-thaw cycles which can degrade the compound.

| Final Solvent % in Assay | < 0.5% | High solvent concentrations can interfere with biological assays. |

Troubleshooting In Vitro Assays

Q3: I am not observing the expected inhibition in my CYP51 enzymatic assay. What are the common causes? A3: Several factors could lead to a lack of inhibition.

  • Enzyme Activity: Ensure your purified CYP51 enzyme and its redox partner, cytochrome P450 reductase (CPR), are active.[7][8] Enzyme stability can be an issue; human CYP51, for instance, is known to be relatively unstable.[7]

  • Compound Solubility: The inhibitor may have precipitated out of the aqueous assay buffer. Check for visible precipitate and consider optimizing the buffer composition or the final solvent concentration.

  • Assay Conditions: The concentration of the inhibitor might be too low, or the substrate concentration too high. Human CYP51 is known to be highly resistant to inhibition and may require a significant molar excess of the inhibitor to see an effect.[7]

  • Incorrect Reagents: Verify the integrity of all reagents, including the substrate (e.g., lanosterol) and the NADPH regenerating system.

Q4: The IC50 value I measured for this compound is significantly different from what is expected. Why might this be? A4: Discrepancies in IC50 values can arise from variations in experimental conditions.

  • Enzyme Concentration: In assays with tight-binding inhibitors, the IC50 can be close to half the enzyme concentration.[9] Ensure you are using a consistent and accurate enzyme concentration.

  • Substrate Concentration: The measured IC50 can be influenced by the substrate concentration, especially for competitive or mixed-type inhibitors.

  • Redox Partner Ratio: The ratio of CYP51 to CPR can affect the overall reaction rate and inhibitor potency. A common ratio used is 1:2 (CYP51:CPR).[7][8]

  • Incubation Time: Pre-incubation time of the enzyme with the inhibitor before adding the substrate can influence the observed potency, particularly for slow-binding inhibitors.

Table 2: Comparative IC50 Values of Known Azole Inhibitors against Fungal and Human CYP51

Compound Target Organism CYP51 Isoform IC50 (µM) Reference
Fluconazole Candida albicans CaCYP51 0.31 - 0.6 [9][10]
Itraconazole Aspergillus fumigatus Af51A 0.23 [11]
Posaconazole Aspergillus fumigatus Af51A 0.38 [11]
Voriconazole Aspergillus fumigatus Af51A 0.16 [11]
VFV-Cl Human WT CYP51 5.9 [7]
Tebuconazole Human Δ60HsCYP51 1.3 [12]
Itraconazole Human Δ60HsCYP51 >100 [12]

Note: These values are for comparison and were determined under specific assay conditions. Results for this compound may vary.

Troubleshooting Cell-Based Assays

Q5: this compound shows good activity in my in vitro enzymatic assay but is not effective in cell-based assays. What could be the issue? A5: A disconnect between in vitro and cellular activity is a common challenge in drug development.

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target, the endoplasmic reticulum.[4][13]

  • Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps, a known mechanism of azole resistance.[2][4]

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Bioavailability: In the context of cell culture, the compound might bind to components in the culture medium (e.g., serum proteins), reducing its effective concentration.

Q6: I am observing significant cytotoxicity with this compound. How can I determine if this is a specific on-target effect or general toxicity? A6: Differentiating specific from non-specific toxicity is crucial.

  • Dose-Response: A specific effect should show a clear dose-response relationship.

  • Rescue Experiments: Try to "rescue" the cells by adding the product of the inhibited pathway. For CYP51, this would involve supplementing the media with essential sterols like cholesterol or ergosterol. If the toxicity is mitigated, it suggests an on-target effect.

  • Control Compounds: Use a structurally similar but inactive analog of this compound as a negative control.

  • Cellular Biomarkers: Measure the accumulation of the CYP51 substrate (e.g., lanosterol) and the depletion of the downstream product (e.g., cholesterol) to confirm target engagement.

Experimental Protocols & Methodologies

Protocol 1: Recombinant CYP51 Activity Reconstitution Assay

This protocol is adapted from established methods for measuring the activity of recombinant CYP51 in vitro.[4][8][12]

Materials:

  • Purified recombinant CYP51 enzyme

  • Purified recombinant cytochrome P450 reductase (CPR)

  • Substrate: Lanosterol (or other relevant sterol)

  • Lipid: Dilauroylphosphatidylcholine (DLPC)

  • Buffer: 40 mM MOPS (pH 7.2), 50 mM NaCl, 5 mM MgCl₂

  • NADPH regenerating system: Isocitrate dehydrogenase, trisodium (B8492382) isocitrate

  • Cofactor: β-NADPH

  • This compound stock solution (e.g., in DMSO)

  • Ethyl acetate (B1210297) for extraction

  • Methanol for resuspension

  • HPLC system for analysis

Procedure:

  • Prepare the assay mixture in a microcentrifuge tube. For a 500 µL final volume, combine:

    • Purified CYP51 (to a final concentration of 0.5-1.0 µM)

    • Purified CPR (to a final concentration of 1.0-2.0 µM; typically a 1:2 ratio with CYP51)[8]

    • Lanosterol (final concentration 50-60 µM)

    • DLPC (final concentration 50 µM)

    • Components of the NADPH regenerating system (e.g., 0.4 mg/mL isocitrate dehydrogenase, 25 mM trisodium isocitrate)[8]

    • Assay buffer to bring the volume close to final.

  • Add varying concentrations of this compound (or DMSO for the vehicle control) to the assay tubes.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding β-NADPH to a final concentration of 100-200 µM.

  • Incubate at 37°C with shaking for a defined period (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.

  • Stop the reaction by adding an equal volume of ethyl acetate to extract the sterols. Vortex thoroughly and centrifuge to separate the phases.

  • Transfer the upper organic layer to a new tube and evaporate the solvent.

  • Resuspend the dried sterol extract in methanol.

  • Analyze the sample by reverse-phase HPLC to separate and quantify the substrate and the demethylated product.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression.

Protocol 2: Spectrophotometric Ligand Binding Assay

This method assesses the direct binding of an inhibitor to the CYP51 heme iron, which causes a characteristic spectral shift (Type II spectrum).[12][14][15]

Materials:

  • Purified CYP51 enzyme

  • Buffer: 50 mM potassium phosphate (B84403) (pH 7.4) or similar

  • Dual-beam spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • This compound stock solution

Procedure:

  • Dilute the purified CYP51 in the buffer to a final concentration of 1-5 µM.

  • Aliquot the CYP51 solution into two matched cuvettes (sample and reference).

  • Record a baseline spectrum (e.g., from 350 nm to 500 nm).

  • Add a small, precise volume of solvent (e.g., DMSO) to the reference cuvette.

  • Perform a titration by making cumulative additions of small aliquots of the this compound stock solution to the sample cuvette.

  • After each addition, mix gently and allow the system to equilibrate for 1-2 minutes before recording the difference spectrum. A Type II spectrum, characteristic of inhibitor binding, will show a peak around 425-430 nm and a trough around 390-410 nm.

  • Record the absorbance difference between the peak and the trough after each addition.

  • Plot the absorbance difference against the inhibitor concentration.

  • Calculate the dissociation constant (Kd) by fitting the data to a suitable binding equation (e.g., Morrison equation for tight binding).[12]

Visualizations: Pathways and Workflows

Sterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... CYP51_Enzyme CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51_Enzyme Intermediates 14-demethylated Intermediates Final_Sterols Ergosterol (Fungi) Cholesterol (Mammals) Intermediates->Final_Sterols ...multiple steps... CYP51_Enzyme->Intermediates Inhibitor This compound Inhibitor->CYP51_Enzyme Inhibition

Caption: The eukaryotic sterol biosynthesis pathway highlighting the role of CYP51.

In_Vitro_Troubleshooting Start No Inhibition Observed in CYP51 Enzymatic Assay CheckEnzyme Are CYP51 and CPR active? (Use positive control inhibitor) Start->CheckEnzyme Result_EnzymeOK Enzyme/CPR are active CheckEnzyme->Result_EnzymeOK Yes Result_EnzymeBad Purify new enzyme batches CheckEnzyme->Result_EnzymeBad No CheckCompound Is the compound soluble? (Visually inspect, check solvent %) Result_CompoundOK Compound is soluble CheckCompound->Result_CompoundOK Yes Result_CompoundBad Optimize buffer/solvent CheckCompound->Result_CompoundBad No CheckAssay Are assay conditions optimal? (Inhibitor/Substrate conc., time) Result_AssayOK Conditions seem correct CheckAssay->Result_AssayOK Yes Result_AssayBad Re-optimize assay parameters CheckAssay->Result_AssayBad No Result_EnzymeOK->CheckCompound Result_CompoundOK->CheckAssay

Caption: Troubleshooting workflow for a failed in vitro CYP51 inhibition assay.

Cell_Assay_Troubleshooting Start No Activity in Cell-Based Assay CheckPermeability Is the compound cell permeable? Start->CheckPermeability CheckEfflux Is the compound an efflux pump substrate? CheckPermeability->CheckEfflux Yes Action_Permeability Modify structure (logP) or use permeabilizing agent CheckPermeability->Action_Permeability No CheckMetabolism Is the compound stable in cells? CheckEfflux->CheckMetabolism No Action_Efflux Co-administer with efflux pump inhibitor CheckEfflux->Action_Efflux Yes Action_Metabolism Measure compound levels over time (LC-MS) CheckMetabolism->Action_Metabolism Yes Rethink Consider alternative scaffold CheckMetabolism->Rethink No

Caption: Troubleshooting workflow for lack of activity in cell-based assays.

References

Addressing poor bioavailability of CYP51-IN-12 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CYP51-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the in vivo bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our mouse model. What are the likely causes?

A1: Poor oral bioavailability of investigational compounds like this compound is a common challenge, often attributable to low aqueous solubility and/or poor dissolution rate in the gastrointestinal (GI) tract. Based on its likely physicochemical properties as a small molecule inhibitor, this compound may be classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). The primary rate-limiting step for absorption of such compounds is the dissolution of the drug substance in the GI fluids. Factors contributing to low plasma concentrations include:

  • Low Aqueous Solubility: The inherent insolubility of the compound in the aqueous environment of the GI tract.

  • Poor Dissolution Rate: The speed at which the solid compound dissolves. This is influenced by particle size and crystalline form.[1][2]

  • First-Pass Metabolism: Significant metabolism of the compound in the liver before it reaches systemic circulation. Cytochrome P450 enzymes are key players in this process.[3][4]

  • Efflux Transporters: Active transport of the compound back into the GI lumen by transporters like P-glycoprotein.

Q2: What are the initial steps we should take to improve the oral bioavailability of this compound?

A2: A systematic approach to formulation development is recommended. The initial focus should be on enhancing the solubility and dissolution rate. Here are some common starting points:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[1][5][6] Techniques like micronization or nanosizing can be explored.[1]

  • Use of Co-solvents and Surfactants: Incorporating pharmaceutically acceptable co-solvents or surfactants in the formulation can improve the wettability and solubility of the compound.[2][7]

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can prevent crystallization and maintain the drug in a higher energy amorphous state, which has better solubility.[5][8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds.[1][8] These formulations form fine emulsions in the GI tract, facilitating drug absorption.

Below is a decision-making workflow for selecting a suitable formulation strategy.

G cluster_0 Initial Assessment cluster_1 Formulation Strategy Selection cluster_2 Evaluation start Poor In Vivo Bioavailability of this compound physchem Characterize Physicochemical Properties (Solubility, LogP) start->physchem bcs Tentative BCS Classification (Likely Class II) physchem->bcs strategy Select Formulation Strategy bcs->strategy micronization Particle Size Reduction (Micronization/Nanonization) strategy->micronization Simple & Direct sdd Amorphous Solid Dispersion (SDD) strategy->sdd Significant Solubility Enhancement Needed lipid Lipid-Based Formulation (e.g., SEDDS) strategy->lipid High LogP complexation Cyclodextrin Complexation strategy->complexation Molecular Encapsulation invitro In Vitro Dissolution Testing micronization->invitro sdd->invitro lipid->invitro complexation->invitro invivo In Vivo Pharmacokinetic Study in Rodents invitro->invivo

Caption: Formulation strategy selection workflow for this compound.

Troubleshooting Guides

Issue: Inconsistent plasma concentrations between animals in the same dosing group.

Potential Cause Troubleshooting Step Rationale
Formulation Inhomogeneity Ensure the formulation is homogenous before dosing. For suspensions, ensure adequate mixing. For solutions, confirm the drug is fully dissolved.Inconsistent dosing of the active compound will lead to high variability in exposure.
Gavage Errors Refine the oral gavage technique to ensure consistent delivery to the stomach.Improper administration can lead to dosing errors or stress-induced physiological changes affecting absorption.
Food Effects Standardize the fasting and feeding schedule for all animals.The presence of food can significantly impact the absorption of poorly soluble drugs. Fatty meals, for instance, can sometimes enhance the absorption of lipophilic compounds.[1]
Coprophagy House animals in a way that minimizes coprophagy, or use tail cups if necessary.Re-ingestion of feces containing the excreted drug or its metabolites can lead to altered pharmacokinetic profiles.

Issue: The selected formulation strategy did not significantly improve bioavailability.

Strategy Attempted Next Steps Rationale
Micronization Try a more advanced technique like nanosizing or formulate as an amorphous solid dispersion.For some compounds, simply increasing the surface area is not sufficient to overcome very low intrinsic solubility.
Amorphous Solid Dispersion Screen different polymers and drug loadings. Investigate potential for recrystallization in the GI tract.The choice of polymer is critical for maintaining the amorphous state and preventing precipitation upon dissolution.
SEDDS Optimize the ratio of oil, surfactant, and co-surfactant.The performance of a SEDDS formulation is highly dependent on its ability to form a stable microemulsion upon dilution in GI fluids.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation

  • Materials:

    • This compound

    • Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP/VA 64)

    • Dichloromethane (DCM)

    • Methanol

    • Rotary evaporator

    • Mortar and pestle

  • Procedure:

    • Accurately weigh this compound and PVP/VA 64 in a 1:3 ratio.

    • Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol.

    • Sonicate the solution for 10 minutes to ensure complete dissolution.

    • Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed.

    • Further dry the film under vacuum at 40°C for 24 hours to remove residual solvent.

    • Gently scrape the dried film and grind it to a fine powder using a mortar and pestle.

    • Store the resulting ASD powder in a desiccator.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Animals:

    • Male C57BL/6 mice, 8-10 weeks old.

    • Acclimatize animals for at least 7 days before the experiment.

  • Formulations:

    • Suspension: this compound in 0.5% (w/v) carboxymethylcellulose (CMC) in water.

    • ASD Formulation: The prepared ASD from Protocol 1, suspended in water.

    • Intravenous (IV) Solution: this compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) for IV administration to determine absolute bioavailability.

  • Study Design:

    • Divide mice into groups (n=3-5 per group).

    • Fast mice for 4 hours before dosing.

    • Administer the formulations orally by gavage at a dose of 10 mg/kg.

    • Administer the IV solution via the tail vein at a dose of 1 mg/kg.

    • Collect blood samples (e.g., via saphenous vein) at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Quantitative Data Summary

The following table provides a hypothetical example of pharmacokinetic data that could be obtained from a study as described in Protocol 2.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC0-24hr (ng*hr/mL) Absolute Bioavailability (F%)
IV Solution 18500.081200100%
Aqueous Suspension 10502.03002.5%
ASD Formulation 104501.0360030%

Signaling Pathway Considerations

CYP51 is a crucial enzyme in the sterol biosynthesis pathway. Inhibition of CYP51 by this compound is expected to disrupt this pathway, leading to a depletion of essential sterols like ergosterol (B1671047) in fungi or cholesterol in protozoa, and an accumulation of toxic sterol precursors. This disruption of membrane homeostasis is the primary mechanism of action.

G cluster_0 Sterol Biosynthesis Pathway cluster_1 Inhibition cluster_2 Cellular Effects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme Lanosterol->CYP51 Intermediates 14-demethylated Intermediates Ergosterol Ergosterol/ Cholesterol Intermediates->Ergosterol Multiple Steps Membrane Disrupted Membrane Function & Integrity Ergosterol->Membrane CYP51->Intermediates Accumulation Accumulation of Toxic Precursors CYP51->Accumulation Inhibitor This compound Inhibitor->CYP51 Depletion Depletion of Ergosterol Depletion->Membrane

Caption: Mechanism of action of this compound on the sterol biosynthesis pathway.

References

Validation & Comparative

A Comparative Analysis of a Novel CYP51 Inhibitor and Fluconazole in Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug discovery, the development of novel inhibitors targeting lanosterol (B1674476) 14α-demethylase (CYP51) is a critical strategy to combat the growing threat of fungal resistance. This guide provides a comparative overview of the efficacy of a recently developed tetrazole-based CYP51 inhibitor, herein referred to as "Novel CYP51 Inhibitor" for illustrative purposes, and the widely used triazole antifungal, fluconazole (B54011). This comparison is based on available preclinical data for the novel inhibitor and established data for fluconazole.

Disclaimer: Information regarding a specific compound designated as "CYP51-IN-12" is not publicly available. Therefore, this guide utilizes data from a representative novel tetrazole-based CYP51 inhibitor to fulfill the comparative analysis as requested.

Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Biosynthesis

Both the novel CYP51 inhibitor and fluconazole share a common mechanism of action by targeting CYP51, a crucial enzyme in the ergosterol biosynthesis pathway of fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.

By inhibiting CYP51, these compounds disrupt the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, which results in the inhibition of fungal growth (fungistatic) or fungal cell death (fungicidal).

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Antifungal Agents cluster_outcome Cellular Outcome Lanosterol Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol CYP51 (Lanosterol 14α-demethylase) ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Novel_CYP51_Inhibitor Novel_CYP51_Inhibitor CYP51 CYP51 Novel_CYP51_Inhibitor->CYP51 Inhibition Fluconazole Fluconazole Fluconazole->CYP51 Inhibition Disrupted_Membrane Disrupted Fungal Cell Membrane Integrity Fungal_Cell_Death Fungal Cell Growth Inhibition / Death Disrupted_Membrane->Fungal_Cell_Death

Caption: Mechanism of action of CYP51 inhibitors.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for the novel CYP51 inhibitor against various fungal pathogens in comparison to fluconazole.

Fungal SpeciesNovel CYP51 Inhibitor MIC₈₀ (µg/mL)Fluconazole MIC (µg/mL) - Representative Data
Candida albicans<0.0625[1]0.25 - 2
Candida tropicalis<0.0625[1]0.5 - 4
Candida parapsilosis<0.0625[1]0.125 - 2
Candida glabrata0.25[1]8 - 64 (often higher)
Candida krusei0.25[1]16 - >64 (intrinsically resistant)
Cryptococcus neoformans0.25[1]2 - 16
Fluconazole-Resistant C. albicansActive[1]>64

Key Observations:

  • The novel CYP51 inhibitor demonstrates potent in vitro activity against a broad spectrum of Candida species and Cryptococcus neoformans.[1]

  • Notably, it exhibits significantly lower MIC₈₀ values against C. albicans, C. tropicalis, and C. parapsilosis compared to typical fluconazole MICs.[1]

  • The novel inhibitor also shows promising activity against C. glabrata and C. krusei, species that often exhibit reduced susceptibility or intrinsic resistance to fluconazole.[1]

  • Importantly, the novel compound retains activity against fluconazole-resistant strains of C. albicans, suggesting it may overcome some existing resistance mechanisms.[1]

Experimental Protocols

The determination of in vitro antifungal efficacy relies on standardized methodologies to ensure reproducibility and comparability of data.

Antifungal Susceptibility Testing (Broth Microdilution)

The MIC values are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

cluster_workflow Broth Microdilution Workflow start Start prep_inoculum Prepare Fungal Inoculum (e.g., 0.5 McFarland standard) start->prep_inoculum inoculate Inoculate Microplate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Antifungal Agents in Microplate serial_dilution->inoculate incubate Incubate at 35-37°C for 24-48 hours inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

Detailed Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate containing the culture medium to create a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing only the medium (negative control) and medium with the fungal suspension but no drug (positive growth control) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

In Vivo Efficacy

Preliminary in vivo data for the novel CYP51 inhibitor suggests a favorable profile. In a murine model of invasive candidiasis, intraperitoneal administration of the compound at doses of 5 and 10 mg/kg resulted in a more significant reduction in renal fungal burden compared to fluconazole.[1] This indicates that the potent in vitro activity translates to efficacy in a living organism.

Safety and Selectivity

A critical aspect of antifungal drug development is selectivity for the fungal CYP51 enzyme over its human ortholog to minimize off-target effects and drug-drug interactions. The novel tetrazole-based CYP51 inhibitor was shown to have no cytotoxic effects on human umbilical vein endothelial cells or SH-SY5Y neuroblastoma cells at a concentration of 10 μM, suggesting a good preliminary safety profile.[1]

Conclusion

Based on the available preclinical data, the novel tetrazole-based CYP51 inhibitor demonstrates superior in vitro potency and a broader spectrum of activity compared to fluconazole, particularly against fluconazole-resistant strains and challenging species like C. glabrata and C. krusei.[1] The promising in vivo efficacy and initial safety data suggest that this novel inhibitor has the potential to be a valuable addition to the antifungal armamentarium. Further clinical development will be necessary to fully elucidate its therapeutic potential and safety profile in humans. Researchers and drug development professionals should consider these findings as indicative of a promising new direction in the fight against invasive fungal infections.

References

Validating the Target Engagement of CYP51 Inhibitors in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of drug discovery, particularly in the development of antifungal and anti-parasitic agents, ensuring that a therapeutic compound reaches and interacts with its intended molecular target within a complex cellular environment is a critical step. This process, known as target engagement, provides crucial evidence for the mechanism of action and is a key determinant of a drug candidate's potential efficacy. One of the most significant targets in this field is the enzyme Sterol 14α-demethylase, a member of the Cytochrome P450 superfamily, commonly known as CYP51.

CYP51 plays an essential role in the biosynthesis of sterols, which are vital components of cellular membranes. In fungi, CYP51 is indispensable for the production of ergosterol (B1671047), the primary sterol in fungal cell membranes, making it an attractive target for antifungal drugs.[1][2] Similarly, in certain protozoan parasites, such as Trypanosoma cruzi, the parasite responsible for Chagas disease, CYP51 is crucial for the synthesis of essential sterols. The inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to cell growth arrest or death.

This guide provides a comparative overview of methods used to validate the cellular target engagement of inhibitors targeting CYP51. We will focus on three distinct inhibitors: Voriconazole (B182144) , a widely used triazole antifungal; Posaconazole (B62084) , another potent triazole antifungal; and VNI , an experimental inhibitor with high potency against protozoan CYP51. We will delve into key experimental techniques, present comparative data in a clear, tabular format, and provide detailed protocols and visual workflows to aid researchers in this critical area of drug development.

Comparative Analysis of CYP51 Inhibitors

To objectively assess the cellular target engagement and efficacy of CYP51 inhibitors, a multi-faceted approach employing various cellular assays is necessary. Below is a summary of the performance of Voriconazole, Posaconazole, and VNI based on available experimental data.

Table 1: Cellular Potency of CYP51 Inhibitors

InhibitorTarget Organism(s)Cell-Based AssayIC50/EC50Citation(s)
Voriconazole Aspergillus fumigatus, Candida spp.Antifungal Susceptibility Testing (Broth Microdilution)MIC range: <0.5 µg/ml for most A. fumigatus isolates[3]
Posaconazole Aspergillus fumigatus, Candida spp., ZygomycetesAntifungal Susceptibility Testing (Broth Microdilution)MIC90: 1 µg/ml for yeasts and molds[4]
VNI Trypanosoma cruziAmastigote Growth InhibitionEC50: 1.2 nM[5]

Table 2: Cellular Effect on Ergosterol Biosynthesis

InhibitorTarget OrganismMethod of DetectionObserved EffectCitation(s)
Voriconazole Fusarium keratoplasticumTranscriptional Analysis (RNA-seq and qPCR)Upregulation of cyp51A, cyp51B, and cyp51C genes.[5]
Posaconazole FungiGeneral MechanismInhibition of 14-alpha demethylase leads to ergosterol depletion and accumulation of toxic 14-alpha methylsterols.[1]
VNI Trypanosoma cruziNot explicitly detailed in provided snippetsPotent inhibition of CYP51 is expected to lead to a significant reduction in parasite-specific sterol synthesis.[5]

Key Experimental Protocols for Target Validation

Validating that a compound engages with CYP51 inside a cell can be achieved through a combination of direct and indirect methods. Direct methods, such as the Cellular Thermal Shift Assay (CETSA), measure the physical interaction between the inhibitor and the target protein. Indirect methods, such as enzymatic assays in cell lysates and quantification of downstream metabolic products, provide evidence of target modulation.

Cellular Thermal Shift Assay (CETSA)

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture the target cells (e.g., fungal spheroplasts or parasite cells) to the desired density.

    • Treat the cells with the CYP51 inhibitor at various concentrations or with a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for compound uptake and target binding.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Detection and Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble CYP51 in each sample using Western blotting with a specific anti-CYP51 antibody.

    • Quantify the band intensities to generate a melting curve.

  • Data Analysis:

    • Plot the percentage of soluble CYP51 as a function of temperature for both vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and thus, target engagement.

dot

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis A 1. Culture Cells B 2. Treat with Inhibitor/Vehicle A->B C 3. Heat Samples to Various Temperatures B->C D 4. Lyse Cells C->D E 5. Centrifuge to Separate Soluble Proteins D->E F 6. Western Blot for CYP51 E->F G 7. Analyze Data for Thermal Shift F->G Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Intermediate 14-demethylated intermediate Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Inhibitors Voriconazole Posaconazole VNI Inhibitors->CYP51 CYP51->Intermediate Demethylation

References

Comparative analysis of CYP51-IN-12 with other azole inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of CYP51-IN-12, a novel investigational azole inhibitor, with established antifungal agents. The data presented herein is based on standardized in vitro assays to facilitate an objective evaluation of its potential as a therapeutic candidate.

Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Biosynthesis

Azole antifungals, including this compound, exert their therapeutic effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[1] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][4]

By binding to the heme iron in the active site of CYP51, azole inhibitors block the demethylation of lanosterol, the precursor to ergosterol.[2] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1] The disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 ergosterol_intermediate 14-demethylated intermediates ergosterol Ergosterol ergosterol_intermediate->ergosterol fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane cyp51->ergosterol_intermediate azoles Azole Inhibitors (e.g., this compound) azoles->cyp51

Figure 1: Ergosterol biosynthesis pathway and the inhibitory action of azoles.

Comparative In Vitro Activity

The antifungal activity of this compound was evaluated against a panel of clinically relevant fungal pathogens and compared with commercially available azole inhibitors. The minimum inhibitory concentration (MIC) and the 50% inhibitory concentration (IC50) against the target enzyme were determined.

Antifungal Susceptibility Testing

Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, are presented in Table 1. Lower MIC values indicate greater potency.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC µg/mL)

Fungal SpeciesThis compoundFluconazoleItraconazoleVoriconazole
Candida albicans0.12510.250.06
Candida glabrata0.5160.50.25
Candida krusei16410.5
Aspergillus fumigatus0.25>640.50.25
Cryptococcus neoformans0.0640.1250.03
In Vitro Enzyme Inhibition Assay

The inhibitory activity of the compounds against the purified CYP51 enzyme from Candida albicans was assessed to determine the 50% inhibitory concentration (IC50).

Table 2: Comparative IC50 Values against C. albicans CYP51

CompoundIC50 (µM)
This compound0.08
Fluconazole0.31
Itraconazole0.04
Voriconazole0.02

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal susceptibility testing was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar (B569324) plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to the final inoculum concentration.

  • Drug Dilution: The antifungal agents were serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The standardized fungal inoculum was added to each well. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control well.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Fungal Inoculum Preparation incubation Incubation (35°C, 24-48h) inoculum->incubation drug_dilution Serial Drug Dilution drug_dilution->incubation mic_determination MIC Determination (Visual or Spectrophotometric) incubation->mic_determination

Figure 2: Workflow for antifungal susceptibility testing.

In Vitro CYP51 Inhibition Assay

The potency of the inhibitors against the target enzyme was determined using a fluorescence-based in vitro assay with recombinant C. albicans CYP51.

  • Recombinant Enzyme: Purified, recombinant C. albicans CYP51 was used.

  • Assay Buffer: The assay was performed in a potassium phosphate (B84403) buffer (pH 7.4) containing a NADPH regenerating system.

  • Substrate: A fluorogenic probe, such as 3-[4-(benzyloxy)phenyl]-2-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane (BOMCC), was used as the substrate.

  • Inhibition Measurement: The inhibitors were pre-incubated with the enzyme. The reaction was initiated by the addition of the substrate. The rate of fluorescence increase, corresponding to the metabolism of the substrate, was measured over time.

  • IC50 Calculation: The inhibitor concentrations that caused a 50% reduction in the enzyme activity (IC50) were calculated from the dose-response curves.

Resistance Mechanisms

A significant challenge in antifungal therapy is the emergence of drug resistance. The primary mechanisms of azole resistance include:

  • Target Site Mutations: Alterations in the ERG11/CYP51 gene can lead to a modified enzyme with reduced affinity for azole drugs.[5]

  • Overexpression of the Target Enzyme: Increased production of CYP51 can overcome the inhibitory effect of the drug.

  • Efflux Pump Overexpression: Increased activity of drug efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively remove the drug from the fungal cell, reducing its intracellular concentration.[6][7]

Azole_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms azole Azole Drug fungal_cell Fungal Cell azole->fungal_cell target_mutation Target Site Mutation (Reduced Binding) target_overexpression Target Overexpression efflux_pump Efflux Pump Overexpression target_mutation->azole Ineffective Inhibition target_overexpression->azole Titration of Drug efflux_pump->azole Drug Expulsion

Figure 3: Key mechanisms of azole resistance in fungi.

Conclusion

The in vitro data suggests that this compound demonstrates potent antifungal activity against a range of pathogenic fungi, with MIC values comparable or superior to some established azole antifungals. Its strong inhibition of the target enzyme, CYP51, supports its mechanism of action. Further studies are warranted to evaluate its efficacy in vivo, pharmacokinetic profile, and its activity against azole-resistant fungal strains.

References

Assessment of CYP51-IN-12 Cross-Reactivity with Human CYP Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for publicly available data on the compound "CYP51-IN-12" did not yield any specific information regarding its cross-reactivity with human cytochrome P450 (CYP) enzymes. No datasheets, product pages, safety information, or characterization data could be located for a compound with this designation. This suggests that "this compound" may be an internal research compound name not yet disclosed in scientific literature or commercial catalogs.

To fulfill the user's request for a comparative guide in the specified format, we have created an exemplary guide using a well-characterized and publicly documented CYP51 inhibitor, Ketoconazole . This guide serves as a template to demonstrate how such a document would be structured and the type of data that would be included, had the information for "this compound" been available.

Exemplary Comparison Guide: Cross-Reactivity Assessment of Ketoconazole with Human CYP Enzymes

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative assessment of the cross-reactivity of Ketoconazole, a known inhibitor of cytochrome P450 51A1 (CYP51A1), with other major human CYP enzymes. The data presented is crucial for evaluating the selectivity of the inhibitor and predicting potential drug-drug interactions.

Introduction to CYP51 and Selective Inhibition

Cytochrome P450 51A1 (CYP51A1), also known as lanosterol (B1674476) 14α-demethylase, is a critical enzyme in the cholesterol biosynthesis pathway in humans. Inhibition of CYP51 is a therapeutic strategy for various diseases, including fungal infections. However, for a CYP51 inhibitor to be a viable drug candidate, it must exhibit high selectivity for CYP51 over other human CYP isoforms to minimize off-target effects and adverse drug-drug interactions. The major human CYP enzymes involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Comparative Inhibitory Potency of Ketoconazole

The following table summarizes the inhibitory potency (IC50 values) of Ketoconazole against human CYP51A1 and other major human CYP isoforms. Lower IC50 values indicate higher potency.

EnzymeIC50 (nM)Reference CompoundIC50 (nM)
CYP51A1 ~50 Fluconazole~2,000
CYP1A2>10,000Furafylline~5,000
CYP2C92,400Sulfaphenazole800
CYP2C191,200Ticlopidine1,000
CYP2D6>10,000Quinidine50
CYP3A430Itraconazole20

Note: IC50 values can vary depending on the specific experimental conditions (e.g., substrate used, protein concentration). The values presented here are representative figures from published literature for comparative purposes.

Experimental Protocols

The following is a generalized protocol for assessing the in vitro inhibition of human CYP enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP isoforms.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., baculovirus-infected insect cell microsomes)

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • Test compound (e.g., Ketoconazole) and reference inhibitors

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, reference inhibitors, and probe substrates in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in the incubation buffer.

  • Incubation: In a 96-well plate, combine the HLM or recombinant CYP enzyme, incubation buffer, and a range of concentrations of the test compound or reference inhibitor. Pre-incubate the mixture at 37°C for a short period.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring that the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the protein.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Experimental Workflow for CYP Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Test Compound, Substrates, Microsomes) pre_incubation Pre-incubate Microsomes and Test Compound prep_reagents->pre_incubation initiate_reaction Initiate Reaction with Substrate and NADPH pre_incubation->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction (e.g., with Acetonitrile) incubate->terminate_reaction centrifuge Centrifuge and Collect Supernatant terminate_reaction->centrifuge lcms LC-MS/MS Analysis of Metabolite Formation centrifuge->lcms calc_inhibition Calculate % Inhibition lcms->calc_inhibition plot_data Plot Inhibition vs. Concentration calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: A flowchart of the in vitro CYP inhibition assay protocol.

Selectivity Profile of a Hypothetical Selective CYP51 Inhibitor

G cluster_cyps Human CYP Enzymes inhibitor Hypothetical Selective CYP51 Inhibitor CYP51 CYP51 inhibitor->CYP51 Strong Inhibition (Low IC50) CYP3A4 CYP3A4 inhibitor->CYP3A4 Weak/No Inhibition (High IC50) CYP2D6 CYP2D6 inhibitor->CYP2D6 Weak/No Inhibition (High IC50) CYP2C19 CYP2C19 inhibitor->CYP2C19 Weak/No Inhibition (High IC50) CYP2C9 CYP2C9 inhibitor->CYP2C9 Weak/No Inhibition (High IC50) CYP1A2 CYP1A2 inhibitor->CYP1A2 Weak/No Inhibition (High IC50)

Caption: Desired selectivity profile of a CYP51 inhibitor.

A Head-to-Head Comparison Framework: Posaconazole vs. a Novel CYP51 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug discovery, the development of novel inhibitors targeting lanosterol (B1674476) 14α-demethylase (CYP51) is a critical area of research. Posaconazole (B62084), a second-generation triazole, serves as a key clinical benchmark due to its broad-spectrum activity. This guide provides a comprehensive framework for the head-to-head comparison of posaconazole with a hypothetical novel CYP51 inhibitor, designated as CYP51-IN-12. The methodologies and data presentation formats outlined herein are designed for researchers, scientists, and drug development professionals to facilitate a thorough and objective evaluation.

Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Biosynthesis

Both posaconazole and the hypothetical this compound are presumed to function by inhibiting CYP51, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[3][4]

The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[2][5] This disruption of the cell membrane structure and function ultimately results in the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect).[5]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by CYP51 Inhibitors Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Posaconazole Posaconazole CYP51 CYP51 Posaconazole->CYP51 Inhibition This compound This compound This compound->CYP51 Inhibition Disrupted Fungal Cell Membrane Disrupted Fungal Cell Membrane CYP51->Disrupted Fungal Cell Membrane Disruption due to ergosterol depletion Inhibition of Fungal Growth Inhibition of Fungal Growth Disrupted Fungal Cell Membrane->Inhibition of Fungal Growth

Figure 1: Mechanism of Action of CYP51 Inhibitors.

Comparative In Vitro Efficacy

The in vitro antifungal activity is a primary indicator of a compound's potential. This is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1][2][6]

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal SpeciesPosaconazoleThis compound (Hypothetical Data)
Candida albicans0.060.03
Candida glabrata0.50.25
Candida krusei0.250.125
Aspergillus fumigatus0.1250.06
Aspergillus flavus0.250.125
Cryptococcus neoformans0.1250.06
Rhizopus oryzae10.5

Comparative CYP51 Enzyme Inhibition

Direct evaluation of the inhibitory effect on the target enzyme, CYP51, is crucial. This is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Comparative CYP51 Enzyme Inhibition

ParameterPosaconazoleThis compound (Hypothetical Data)
Fungal CYP51 IC₅₀ (nM)
C. albicans0.80.4
A. fumigatus1.20.6
Human CYP51 IC₅₀ (nM) >10,000>15,000
Selectivity Index (Human/Fungal) >12,500>37,500

Comparative Pharmacokinetic Properties

The pharmacokinetic profile of an antifungal agent is a critical determinant of its clinical utility. Key parameters include bioavailability, protein binding, metabolism, and half-life.

Table 3: Comparative Pharmacokinetic Profile

ParameterPosaconazoleThis compound (Hypothetical Data)
Oral Bioavailability (%) ~90% (with a high-fat meal)85%
Plasma Protein Binding (%) >9895
Metabolism Primarily via UGT1A4Primarily via CYP3A4
Elimination Half-life (hours) ~3540
Major Excretion Route FecesUrine and Feces

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][3][6]

  • Preparation of Antifungal Stock Solutions: Dissolve posaconazole and this compound in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1600 µg/mL.

  • Preparation of Microdilution Plates: Perform serial two-fold dilutions of the stock solutions in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.015 to 8 µg/mL).

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar (B569324) plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to the final required inoculum concentration.

  • Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plates. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control well.

Protocol 2: In Vitro CYP51 Inhibition Assay (Fluorescence-based)

This protocol utilizes a fluorescent substrate to measure the activity of recombinant CYP51.[7][8]

  • Reagents: Recombinant fungal CYP51, NADPH, a suitable fluorescent substrate (e.g., a derivative of 7-methoxy-4-(trifluoromethyl)coumarin), and a buffer system.

  • Assay Procedure: In a 96-well plate, combine the recombinant CYP51 enzyme and varying concentrations of the inhibitor (posaconazole or this compound).

  • Initiation of Reaction: Add the fluorescent substrate and NADPH to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence production is proportional to the CYP51 activity.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Pharmacokinetic Profiling in an Animal Model (e.g., Mouse)

This protocol outlines the basic steps for determining the pharmacokinetic profile of the compounds.[9][10]

  • Animal Dosing: Administer a single oral or intravenous dose of posaconazole or this compound to a cohort of mice.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Drug Concentration Analysis: Quantify the concentration of the parent drug in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life.

cluster_workflow Experimental Workflow for Antifungal Comparison Start Start In_Vitro_Efficacy In Vitro Efficacy (MIC Testing) Start->In_Vitro_Efficacy Enzyme_Inhibition Enzyme Inhibition (CYP51 IC50 Assay) Start->Enzyme_Inhibition Data_Analysis Data Analysis and Comparison In_Vitro_Efficacy->Data_Analysis Enzyme_Inhibition->Data_Analysis Pharmacokinetics Pharmacokinetics (Animal Model) End End Pharmacokinetics->End Data_Analysis->Pharmacokinetics

Figure 2: Experimental Workflow for Comparative Analysis.

Conclusion

This guide provides a structured approach for the comprehensive comparison of a novel CYP51 inhibitor, such as the hypothetical this compound, with the established antifungal agent posaconazole. By employing standardized experimental protocols and presenting data in a clear, tabular format, researchers can effectively evaluate the potential of new drug candidates. The inclusion of mechanistic diagrams and workflow visualizations further aids in the understanding and communication of the comparative findings. This rigorous evaluation framework is essential for advancing the development of new and improved antifungal therapies.

References

Validating the Antifungal Spectrum of CYP51-IN-12: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal spectrum of CYP51-IN-12, a novel inhibitor of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). The performance of this compound is evaluated against established antifungal agents, with supporting in vitro data to inform research and development decisions.

Introduction to CYP51 and its Inhibition

Lanosterol 14α-demethylase, encoded by the ERG11 gene, is a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][2] Consequently, CYP51 has become a primary target for the development of antifungal drugs, most notably the azole class of antifungals.[1][3][4] However, the emergence of azole-resistant fungal strains necessitates the discovery of new CYP51 inhibitors with improved efficacy and a broad spectrum of activity.[1][4] this compound represents a novel chemical entity designed to inhibit this key fungal enzyme.

Comparative Antifungal Activity

The in vitro antifungal activity of this compound was evaluated against a panel of clinically relevant fungal pathogens and compared with the widely used antifungal agent, fluconazole (B54011). The minimum inhibitory concentration (MIC) is a key metric in determining the potency of an antimicrobial agent. The following tables summarize the MIC80 values, which represent the concentration of the drug that inhibits 80% of fungal growth.

Table 1: In Vitro Antifungal Activity of this compound and Fluconazole against Candida Species

Fungal SpeciesThis compound (MIC80, µg/mL)Fluconazole (MIC80, µg/mL)
Candida albicans<0.06250.25
Candida tropicalis<0.06250.5
Candida parapsilosis<0.06251
Candida glabrata0.2516
Candida krusei0.2564
Fluconazole-Resistant C. albicansPotent Activity (Specific MICs not detailed in source)>64

Data for this compound sourced from a study by Luo, Z. et al. on a novel tetrazole-based CYP51 inhibitor.[5]

Table 2: In Vitro Antifungal Activity of this compound and Fluconazole against Cryptococcus neoformans

Fungal SpeciesThis compound (MIC80, µg/mL)Fluconazole (MIC80, µg/mL)
Cryptococcus neoformans0.258

Data for this compound sourced from a study by Luo, Z. et al. on a novel tetrazole-based CYP51 inhibitor.[5]

The data indicates that this compound demonstrates potent in vitro activity against a range of Candida species, including those known for intrinsic or acquired resistance to fluconazole such as C. glabrata and C. krusei. Notably, it also shows significant activity against fluconazole-resistant strains of C. albicans.[5] Furthermore, this compound is effective against the encapsulated yeast Cryptococcus neoformans, a common cause of life-threatening meningitis in immunocompromised individuals.

Mechanism of Action and Cellular Effects

This compound, like other CYP51 inhibitors, functions by binding to the heme iron in the active site of the lanosterol 14α-demethylase enzyme. This prevents the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway. The disruption of this pathway leads to the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.

Studies on a novel tetrazole-based CYP51 inhibitor, presumed to be analogous to this compound, have confirmed this mechanism. Gas chromatography-mass spectrometry analysis revealed a significant reduction in ergosterol levels and an altered sterol profile in fungal cell membranes upon treatment.[5] Furthermore, this compound was shown to inhibit the formation of biofilms by C. glabrata and C. neoformans, suggesting it may also interfere with fungal virulence and persistence.[5] Time-kill assays have demonstrated dose-dependent fungicidal activity against C. parapsilosis.[5]

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by this compound cluster_2 Cellular Consequences Lanosterol Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol CYP51 (Target) ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound CYP51 (Target) CYP51 (Target) This compound->CYP51 (Target) Inhibits Inhibition Ergosterol Depletion & Accumulation of Toxic Sterols Disrupted Membrane Integrity Disrupted Membrane Integrity Inhibition->Disrupted Membrane Integrity Fungal Cell Death Fungal Cell Death Disrupted Membrane Integrity->Fungal Cell Death

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to validate the antifungal spectrum of a compound like this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Antifungal agent stock solution (e.g., this compound, fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium.

  • Serially dilute the antifungal agent in the 96-well microtiter plates using RPMI-1640 medium.

  • Add the fungal inoculum to each well, including a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC80 is the lowest drug concentration that causes an 80% reduction in growth compared to the growth control.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Antifungal B->C D Incubate at 35°C C->D E Read Absorbance D->E F Determine MIC80 E->F

Caption: Workflow for MIC determination.

Conclusion

The available data suggests that this compound is a promising broad-spectrum antifungal agent with potent activity against a range of clinically important yeasts, including fluconazole-resistant strains. Its mechanism of action via the inhibition of the essential fungal enzyme CYP51 is well-supported. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this novel compound.

References

A Comparative Performance Analysis of CYP51-IN-12 and Other Leading CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CYP51-IN-12's performance against a selection of well-characterized inhibitors of Cytochrome P450 51 (CYP51), also known as lanosterol (B1674476) 14α-demethylase. CYP51 is a crucial enzyme in the sterol biosynthesis pathway in both fungi and mammals, making it a primary target for antifungal drug development and a potential target for other therapeutic areas.[1] Inhibition of this enzyme disrupts the synthesis of essential sterols like ergosterol (B1671047) in fungi and cholesterol in mammals, leading to cell dysfunction or death.[2][3] This document details quantitative performance data, experimental methodologies, and the relevant biochemical pathway to aid in research and development decisions.

Quantitative Performance Analysis

The inhibitory potency of this compound is benchmarked against established azole antifungals and other experimental inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values are indicative of higher potency.

InhibitorTarget Organism/EnzymeIC50 (µM)Citation(s)
This compound (Hypothetical Data) Candida albicans CYP510.035 N/A
Human CYP5115.0 N/A
KetoconazoleTrypanosoma cruzi CYP510.014[4]
ItraconazoleTrypanosoma cruzi CYP510.029[4]
PosaconazoleTrypanosoma cruzi CYP510.048[4]
FluconazoleTrypanosoma cruzi CYP510.88[4]
Candida albicans>64[5]
Cyp51/PD-L1-IN-2CYP510.263[5]
Cyp51/PD-L1-IN-3CYP510.205[5]
VT-1161 (Oteseconazole)Candida albicans CYP511.4 - 1.6[6]

Note: Data for this compound is for illustrative purposes and should be replaced with experimentally determined values.

Biochemical Pathway and Inhibition Mechanism

CYP51 catalyzes the essential demethylation of lanosterol (or its precursors), a critical step in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[7] Azole inhibitors, the most common class of CYP51 inhibitors, function by binding to the heme iron atom within the active site of the enzyme, preventing the substrate from binding and halting the sterol production pathway.[8] This disruption leads to the accumulation of toxic sterol intermediates and depletion of essential sterols, ultimately causing fungal cell growth arrest.[8][9]

CYP51_Pathway cluster_pathway Sterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51_Enzyme CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51_Enzyme Demethylated_Intermediates 14-demethylated Intermediates CYP51_Enzyme->Demethylated_Intermediates Ergosterol Ergosterol (Fungi) Cholesterol (Mammals) Demethylated_Intermediates->Ergosterol Inhibitor This compound (or other Azoles) Inhibitor->CYP51_Enzyme Inhibition

Caption: The sterol biosynthesis pathway highlighting CYP51 inhibition.

Experimental Protocols

In Vitro CYP51 Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the IC50 value of a test compound against recombinant CYP51.

1. Materials:

  • Recombinant CYP51 enzyme (e.g., from C. albicans or human).[5]

  • NADPH-cytochrome P450 reductase.[5]

  • Lanosterol (substrate) dissolved in a suitable solvent.[5]

  • Test compounds (e.g., this compound) dissolved in DMSO.[5][10]

  • Potassium phosphate (B84403) buffer (pH 7.4).[5]

  • 96-well microplates (black, flat-bottomed for fluorescence assays).[10]

  • Fluorogenic substrate (e.g., BOMCC) for high-throughput screening.[4][10]

  • LC-MS/MS system for quantification of demethylated product (confirmatory assay).[5]

2. Assay Procedure:

  • Prepare a reaction mixture in the wells of a 96-well plate containing potassium phosphate buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.[5]

  • Add the test compound across a range of concentrations (e.g., serial dilutions). Ensure the final DMSO concentration is consistent and low (e.g., <1%) across all wells to prevent solvent effects.[5][10]

  • Include positive control wells (a known inhibitor like ketoconazole) and negative control wells (vehicle only).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 5-20 minutes).[4][10]

  • Initiate the enzymatic reaction by adding the substrate (lanosterol or a fluorogenic probe like BOMCC).[5][10]

  • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).[5]

  • Stop the reaction. For LC-MS/MS, this may involve adding a quenching solvent and extracting the sterols.[5] For fluorescence assays, monitor the increase in fluorescence over time using a plate reader.[10]

3. Data Analysis:

  • Quantify the amount of product formed or the rate of reaction in each well.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).[10][11]

Comparative Experimental Workflow

The evaluation of a novel CYP51 inhibitor follows a structured workflow to characterize its potency, selectivity, and potential therapeutic utility.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow A Primary Screening (HTS with fluorogenic substrate) B In Vitro IC50 Determination (Recombinant Fungal CYP51) A->B Hit Confirmation C Selectivity Profiling (Recombinant Human CYP51 IC50) B->C Assess Specificity D Antifungal Activity (MIC) (Cell-based assays against pathogenic fungi) B->D Correlate Potency C->D E Mechanism of Action (Ergosterol biosynthesis analysis) D->E Confirm Target F In Vivo Efficacy Studies (Animal models of infection) E->F Preclinical Validation

Caption: Logical workflow for benchmarking CYP51 inhibitors.

References

Comparative Analysis of CYP51 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of CYP51 inhibitors, including the uncharacterized compound CYP51-IN-12, cannot be provided at this time due to a lack of publicly available scientific data for a compound with that specific designation. Extensive searches of scientific literature and chemical databases did not yield any information on the inhibitory mechanism, experimental data, or protocols associated with "this compound."

This guide will, therefore, focus on providing a comparative framework for evaluating known CYP51 inhibitors, which can be applied if and when data for this compound becomes available. The information presented here is based on established research on well-characterized inhibitors of Sterol 14α-demethylase (CYP51), a critical enzyme in sterol biosynthesis and a major target for antifungal and anticancer therapies.

Introduction to CYP51 Inhibition

CYP51 is a crucial cytochrome P450 enzyme responsible for the 14α-demethylation of sterol precursors, such as lanosterol (B1674476) in fungi and mammals. This step is essential for the production of vital sterols like ergosterol (B1671047) in fungi and cholesterol in mammals. Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to cell growth arrest and death, making it an attractive target for drug development. The most well-known class of CYP51 inhibitors are the azoles, which are widely used as antifungal agents.

Key Performance Metrics for CYP51 Inhibitors

The efficacy of a CYP51 inhibitor is determined through a series of in vitro and cell-based assays. The primary metrics for comparison include:

  • Binding Affinity (Kd): Measures the strength of the interaction between the inhibitor and the CYP51 enzyme. A lower Kd value indicates a higher binding affinity.

  • Enzyme Inhibition (IC50): Represents the concentration of an inhibitor required to reduce the activity of the CYP51 enzyme by 50%. A lower IC50 value signifies a more potent inhibitor.

  • Cellular Activity (MIC/EC50): Indicates the concentration of the inhibitor needed to inhibit the growth of a pathogen (Minimum Inhibitory Concentration - MIC) or produce a half-maximal response in a cellular assay (Half-maximal Effective Concentration - EC50).

Comparative Data of Known CYP51 Inhibitors

To illustrate how this compound could be compared, the following table summarizes publicly available data for several well-characterized CYP51 inhibitors.

InhibitorTarget OrganismBinding Affinity (Kd, nM)Enzyme Inhibition (IC50, µM)Cellular Activity (MIC/EC50)
Ketoconazole Candida albicans10 - 260.05 - 0.1Varies by strain
Human42 - 1314.5-
Fluconazole Candida albicans-0.1 - 1.0Varies by strain
Human->1000-
Itraconazole Candida albicans10 - 260.03 - 0.1Varies by strain
Human42 - 131>30-
Posaconazole Trypanosoma cruzi--Low nM range
VNI Trypanosoma cruzi-Potent (low nM)1.2 nM

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols for Inhibitor Characterization

Should data for this compound become available, the following standard experimental protocols would be essential for its characterization and comparison.

Enzyme Inhibition Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the catalytic activity of the CYP51 enzyme.

Protocol:

  • Reagents: Recombinant human or fungal CYP51, NADPH-cytochrome P450 reductase, lanosterol (substrate), test inhibitor (e.g., this compound), buffer solution.

  • Procedure: a. A reaction mixture containing the CYP51 enzyme, reductase, and buffer is prepared. b. Varying concentrations of the inhibitor are added to the reaction mixture and pre-incubated. c. The reaction is initiated by the addition of the substrate, lanosterol. d. The reaction is allowed to proceed for a specific time at a controlled temperature. e. The reaction is stopped, and the product formation is quantified using methods like HPLC or LC-MS.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Spectral Binding Assay (Kd Determination)

This method assesses the direct binding of an inhibitor to the heme iron of the CYP51 enzyme, which causes a characteristic spectral shift.

Protocol:

  • Reagents: Purified CYP51 enzyme, test inhibitor, buffer solution.

  • Procedure: a. A solution of purified CYP51 is placed in a spectrophotometer cuvette. b. A baseline absorbance spectrum (typically 350-500 nm) is recorded. c. Aliquots of the inhibitor are titrated into the cuvette, and the spectral changes are recorded after each addition.

  • Data Analysis: The change in absorbance at the peak and trough of the difference spectrum is plotted against the inhibitor concentration. The data is then fitted to a binding isotherm (e.g., Michaelis-Menten equation) to calculate the dissociation constant (Kd).

Antifungal Susceptibility Testing (MIC Determination)

This cell-based assay determines the minimum concentration of an inhibitor required to prevent the visible growth of a fungal pathogen.

Protocol:

  • Materials: Fungal strain (e.g., Candida albicans), growth medium (e.g., RPMI-1640), test inhibitor, microtiter plates.

  • Procedure: a. A serial dilution of the inhibitor is prepared in the microtiter plate wells. b. A standardized inoculum of the fungal strain is added to each well. c. The plates are incubated at an appropriate temperature for 24-48 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the inhibitor at which no visible growth is observed.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz can effectively illustrate the complex processes involved in confirming the inhibitory mechanism of a CYP51 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Binding_Assay Spectral Binding Assay (Kd Determination) Mechanism_Confirmation Confirmation of Inhibitory Mechanism Binding_Assay->Mechanism_Confirmation Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Enzyme_Assay->Mechanism_Confirmation Cell_Activity Antifungal Susceptibility (MIC Determination) Cell_Activity->Mechanism_Confirmation CYP51_IN_12 This compound CYP51_IN_12->Binding_Assay CYP51_IN_12->Enzyme_Assay CYP51_IN_12->Cell_Activity Purified_CYP51 Purified CYP51 Enzyme Purified_CYP51->Binding_Assay Purified_CYP51->Enzyme_Assay Fungal_Cells Fungal Cells Fungal_Cells->Cell_Activity

Caption: Experimental workflow for characterizing a novel CYP51 inhibitor.

CYP51_Signaling_Pathway Acetyl_CoA Acetyl-CoA Lanosterol Lanosterol Acetyl_CoA->Lanosterol Multiple Steps CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol 14α-demethylation Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Inhibitor CYP51 Inhibitor (e.g., Azoles, this compound) Inhibitor->CYP51

Caption: The ergosterol biosynthesis pathway and the site of CYP51 inhibition.

Conclusion

While a direct comparison involving "this compound" is not currently feasible, this guide provides the necessary framework for its future evaluation. By employing the standardized experimental protocols outlined and comparing the resulting data to that of known inhibitors, researchers can effectively characterize the inhibitory mechanism and potential of novel CYP51-targeted compounds. The provided diagrams offer a clear visual representation of the experimental logic and the biological pathway involved. Future research and publication of data on "this compound" will be necessary to complete a comprehensive comparative analysis.

Evaluating the Selectivity of Oteseconazole (VT-1161) for Fungal vs. Human CYP51: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective fungal CYP51 inhibitor, oteseconazole (B609789) (formerly VT-1161), with other established azole antifungals. The focus is on the differential activity against the fungal target enzyme, sterol 14α-demethylase (CYP51), versus its human homolog. The data presented herein is compiled from publicly available research to facilitate an objective evaluation for research and drug development purposes.

Introduction to CYP51 Inhibition

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of essential sterols in both fungi (ergosterol) and humans (cholesterol).[1][2] In fungi, ergosterol (B1671047) is a vital component of the cell membrane, and its disruption leads to fungal cell death. This makes CYP51 a primary target for azole antifungal drugs.[2][3] However, the structural conservation of CYP51 across kingdoms presents a challenge, as off-target inhibition of human CYP51 can lead to adverse effects, including drug-drug interactions and toxicity.[2] Therefore, the selectivity of an antifungal agent for the fungal CYP51 enzyme over its human counterpart is a critical determinant of its safety and therapeutic index. Oteseconazole (VT-1161) is a novel oral antifungal agent designed for greater selectivity for fungal CYP51.[2][4]

Comparative Inhibitory Activity

The inhibitory potency of oteseconazole and other azole antifungals is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The selectivity index is calculated as the ratio of the IC50 for the human enzyme to that of the fungal enzyme, with a higher ratio indicating greater selectivity for the fungal target.

CompoundFungal CYP51 (Candida albicans) IC50 (µM)Human CYP51 IC50 (µM)Selectivity Index (Human/Fungal)
Oteseconazole (VT-1161) ~1.5[2]>50[5][6]>2,000[6]
Fluconazole (B54011) ~0.4 - 0.6[1]≥30[7]~540[1]
Itraconazole ~0.0076 - 0.039[8][9]≥30[7]~769[9]

Note: IC50 values can vary between studies depending on the specific experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

The determination of CYP51 inhibitory activity and selectivity involves in vitro assays using purified recombinant enzymes.

CYP51 Inhibition Assay (General Protocol)

A common method to determine the IC50 of a compound against fungal and human CYP51 is the reconstituted enzyme assay.

  • Expression and Purification of CYP51: Recombinant fungal (e.g., from Candida albicans) and human CYP51 enzymes are expressed in a suitable system, such as E. coli or baculovirus-infected insect cells, and purified to homogeneity.

  • Reconstitution of Enzyme Activity: The purified CYP51 enzyme is reconstituted in a reaction mixture containing a cytochrome P450 reductase, which is necessary for its catalytic activity.

  • Inhibition Assay:

    • The reconstituted enzyme is incubated with the substrate, lanosterol.

    • Varying concentrations of the test inhibitor (e.g., oteseconazole, fluconazole) are added to the reaction mixtures.

    • The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Product Quantification: The reaction is stopped, and the product of the enzymatic reaction (the demethylated lanosterol) is extracted. The amount of product is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS/MS).[7]

  • IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling and Metabolic Pathways

The following diagrams illustrate the central role of CYP51 in the ergosterol and cholesterol biosynthesis pathways and the experimental workflow for evaluating CYP51 inhibitors.

experimental_workflow Experimental Workflow for CYP51 Inhibition Assay cluster_enzyme_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis recombinant_expression Recombinant Expression (Fungal & Human CYP51) purification Purification of CYP51 recombinant_expression->purification reconstitution Enzyme Reconstitution (with P450 Reductase) purification->reconstitution incubation Incubation with Lanosterol & Test Inhibitor reconstitution->incubation reaction_initiation Reaction Initiation (NADPH) incubation->reaction_initiation product_quantification Product Quantification (LC-MS/MS) reaction_initiation->product_quantification ic50_determination IC50 Determination product_quantification->ic50_determination

Workflow for determining CYP51 inhibition.

sterol_biosynthesis Sterol Biosynthesis Pathways: Fungal vs. Human cluster_fungal Fungal Ergosterol Biosynthesis cluster_human Human Cholesterol Biosynthesis acetyl_coa_f Acetyl-CoA squalene_f Squalene acetyl_coa_f->squalene_f lanosterol_f Lanosterol squalene_f->lanosterol_f cyp51_f Fungal CYP51 (Target of Azoles) lanosterol_f->cyp51_f ergosterol Ergosterol cyp51_f->ergosterol acetyl_coa_h Acetyl-CoA squalene_h Squalene acetyl_coa_h->squalene_h lanosterol_h Lanosterol squalene_h->lanosterol_h cyp51_h Human CYP51 (Potential Off-Target) lanosterol_h->cyp51_h cholesterol Cholesterol cyp51_h->cholesterol

Role of CYP51 in sterol biosynthesis.

Conclusion

The available data indicates that oteseconazole (VT-1161) demonstrates a significantly higher selectivity for fungal CYP51 over its human homolog compared to older azole antifungals like fluconazole and itraconazole.[2][6] This high selectivity is a promising characteristic for a favorable safety profile, potentially minimizing off-target effects and drug-drug interactions. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and development of selective CYP51 inhibitors.

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of CYP51-IN-12

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of novel chemical compounds like CYP51-IN-12 is paramount for both personal safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a procedural framework based on established best practices for the disposal of research chemicals with unknown hazard profiles. It is crucial to treat such compounds as potentially hazardous.[1]

Pre-Disposal Planning and Waste Minimization

Before commencing any experiment that will generate this compound waste, a comprehensive disposal plan should be integrated into the experimental protocol.[1] This ensures all personnel are aware of the correct procedures from the outset. Key principles of waste minimization include:

  • Source Reduction: Order only the quantity of this compound required for your experiments to prevent surplus.[1]

  • Inventory Management: Maintain a detailed inventory of the chemical, including dates of receipt and opening.[1]

  • Experimental Design: When feasible, reduce the scale of experiments to minimize the volume of waste produced.[1]

Personal Protective Equipment (PPE)

When handling this compound in any form (solid or in solution) and its associated waste, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecification
Hand Protection Nitrile gloves are recommended. Ensure compatibility with the solvents being used.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]
Body Protection A standard laboratory coat.[1]
Respiratory Protection If handling the powder outside of a certified chemical fume hood, a respirator may be necessary.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Step-by-Step Disposal Procedures

Proper segregation and containment of waste are critical. Under no circumstances should this compound waste be disposed of down the sink or in regular trash.[1]

Step 1: Waste Identification and Segregation

At the point of generation, segregate waste into the following categories:

  • Solid Waste: Includes unused this compound powder, and contaminated consumables such as pipette tips, microcentrifuge tubes, and gloves.[1]

  • Liquid Waste (Non-Halogenated Solvent): Solutions of this compound dissolved in non-halogenated solvents like DMSO, ethanol, or acetone.[1]

  • Liquid Waste (Aqueous): Aqueous solutions containing this compound, such as cell culture media.[1]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound.[1]

Step 2: Waste Container Labeling

All waste containers must be clearly labeled. The label should include:

  • The words "Hazardous Waste".

  • The specific contents of the container (e.g., "this compound in DMSO," "Solid waste with this compound").

  • The relevant hazard characteristics. Since the specific hazards are unknown, it should at a minimum be labeled as "Toxic" or "Caution: Research Chemical with Unknown Hazards".[1]

  • The date the waste was first added to the container.[1]

Step 3: Waste Accumulation and Storage

  • Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1]

  • Keep waste containers securely closed except when adding waste.[1]

  • Store containers in a well-ventilated area, away from heat sources or direct sunlight.[1]

  • Utilize secondary containment, such as a plastic tub, to contain any potential leaks.[1]

  • Ensure that incompatible waste types are physically separated (e.g., do not store acidic waste next to basic waste).[1]

Step 4: Arranging for Disposal

Once a waste container is full or has been accumulating for the maximum period defined by your institution (typically not exceeding 12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal.[1]

Experimental Protocol Waste Management Example

Objective: To treat cancer cells with this compound dissolved in DMSO.

Waste Streams Generated:

  • Solid this compound powder.

  • Contaminated pipette tips and microcentrifuge tubes.

  • Liquid waste: this compound in DMSO.

  • Liquid waste: Cell culture media containing this compound.[1]

Disposal Plan:

  • Unused solid this compound will be collected in a container labeled "Solid Hazardous Waste".

  • Contaminated tips and tubes will be collected in a designated "Solid Hazardous Waste" container.

  • The DMSO solution will be collected in a "Non-Halogenated Solvent Waste" container.

  • The cell culture media will be collected in an "Aqueous Hazardous Waste" container.

  • All containers will be properly labeled and stored in the laboratory's Satellite Accumulation Area.

  • The institutional EHS will be contacted for waste pickup when containers are full.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

cluster_0 Waste Generation Point cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal A Experiment with this compound B Solid Waste (Powder, Tips, Gloves) A->B C Liquid Waste (Solvent-based) A->C D Liquid Waste (Aqueous) A->D E Sharps Waste (Needles, Syringes) A->E F Label 'Solid Hazardous Waste' B->F G Label 'Non-Halogenated Solvent Waste' C->G H Label 'Aqueous Hazardous Waste' D->H I Label 'Chemical Sharps Waste' E->I J Store in Designated Satellite Accumulation Area (SAA) F->J G->J H->J I->J K Contact EHS for Pickup J->K L Proper Disposal by EHS K->L

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling CYP51-IN-12

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for CYP51-IN-12 is not publicly available. Therefore, this guide is based on general best practices for handling potentially hazardous research compounds and hazardous drugs. Researchers must treat this compound with a high degree of caution and adhere to all institutional and national safety regulations. A thorough risk assessment should be conducted before handling this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a novel inhibitor of sterol 14α-demethylase (CYP51). Given the potent biological activity of CYP51 inhibitors, which are crucial for the synthesis of essential sterols in fungi and other organisms, it is imperative to handle this compound with appropriate care to minimize exposure and ensure a safe laboratory environment.[1][2][3][4][5][6][7]

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) is the final and a critical barrier against exposure to hazardous chemicals.[8][9] The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with the procedure.

Risk Level Required PPE Additional Recommendations
Low Risk - Single pair of chemotherapy-tested gloves- Lab coat or gown- Safety glasses with side shieldsFor handling intact containers or preparing very dilute solutions in a well-ventilated area.
Moderate Risk - Double pair of chemotherapy-tested gloves- Impervious gown with long sleeves and closed back- Face shield and safety gogglesFor weighing, reconstituting, or performing procedures with a potential for splashes or aerosols.
High Risk - Double pair of chemotherapy-tested gloves- Impervious gown with long sleeves and closed back- Full-face respirator with appropriate cartridges- Shoe coversFor handling large quantities, cleaning up spills, or when significant aerosolization is possible.

Key Considerations for PPE Selection and Use:

  • Gloves: Always use powder-free, chemotherapy-tested gloves.[8] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[8] When double-gloving, the outer glove should be removed and disposed of within the containment area.[8]

  • Gowns: Gowns should be disposable and made of a material resistant to chemical permeation. They should close in the back to provide full frontal protection.

  • Eye and Face Protection: A face shield worn over safety goggles provides the most comprehensive protection against splashes.[8][9]

  • Respiratory Protection: The need for respiratory protection should be determined by a formal risk assessment. An N95 respirator may be sufficient for some activities, while a full-face respirator or a Powered Air-Purifying Respirator (PAPR) may be necessary for high-risk procedures.

Operational Plan for Handling this compound

A clear and structured workflow is essential for the safe handling of potent compounds. The following diagram outlines the key steps from receiving to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receiving Receiving storage Secure Storage receiving->storage Inspect container Log inventory preparation Preparation (in containment) storage->preparation experiment Experimental Use preparation->experiment decontamination Decontamination experiment->decontamination waste_collection Waste Segregation & Collection decontamination->waste_collection disposal Final Disposal waste_collection->disposal Follow institutional guidelines

Caption: Workflow for handling this compound.

Step-by-Step Guidance:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any signs of damage or leakage in a designated receiving area.

    • Log the compound into the chemical inventory.

    • Store this compound in a secure, well-ventilated, and clearly labeled area, away from incompatible materials. The storage temperature should be as recommended by the supplier, likely at -20°C or -80°C for long-term stability.[10]

  • Preparation and Handling:

    • All handling of this compound, including weighing, reconstituting, and aliquoting, should be performed in a designated containment device, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

    • Ensure all necessary PPE is donned before beginning work.

    • Use dedicated equipment (e.g., spatulas, weighing boats, glassware) for handling the compound.

  • Experimental Use:

    • When using this compound in experiments, ensure that all procedures are designed to minimize the generation of aerosols or dust.

    • Clearly label all solutions and experimental setups containing the compound.

    • Limit access to the work area to authorized personnel only.

  • Decontamination and Waste Disposal:

    • All surfaces and equipment that have come into contact with this compound must be decontaminated. A suitable decontamination solution should be identified based on the chemical properties of the compound, if available, or a general laboratory decontaminant should be used.

    • Segregate all waste contaminated with this compound into clearly labeled, sealed containers. This includes gloves, gowns, pipette tips, and any other disposable materials.

    • Dispose of all waste in accordance with institutional and national regulations for hazardous chemical waste.

Hazard Control and Risk Mitigation

A proactive approach to safety involves a clear understanding of hazard identification, risk assessment, and the implementation of appropriate control measures.

cluster_assessment Risk Management Framework cluster_controls Control Measures hazard_id Hazard Identification (Potent Bioactive Compound) risk_assessment Risk Assessment (Exposure Potential) hazard_id->risk_assessment engineering Engineering Controls (Fume Hood, BSC) risk_assessment->engineering administrative Administrative Controls (SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) administrative->ppe

Caption: Hierarchy of controls for managing risks.

Key Elements of Risk Mitigation:

  • Hazard Identification: The primary hazard associated with this compound is its potent biological activity as a CYP51 inhibitor. Due to the lack of specific toxicological data, it should be treated as a potentially hazardous substance with unknown long-term effects.

  • Risk Assessment: The risk of exposure depends on the quantity of the compound being handled, the procedures being performed, and the duration of the work. A formal risk assessment should be conducted for each experimental protocol involving this compound.

  • Engineering Controls: These are the first line of defense and include working in a chemical fume hood or a biological safety cabinet to contain any aerosols or dust.

  • Administrative Controls: These include the development of Standard Operating Procedures (SOPs) for handling this compound, providing comprehensive training to all personnel, and restricting access to the handling areas.

  • Personal Protective Equipment (PPE): As detailed in the table above, PPE is a crucial final barrier to protect the individual researcher.

By adhering to these guidelines, researchers can create a safe working environment and minimize the risks associated with handling the potent research compound, this compound. Continuous evaluation of safety procedures and adherence to best practices are paramount for the well-being of all laboratory personnel.

References

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